molecular formula C15H11F3O3 B6325685 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237070-10-8

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6325685
CAS No.: 1237070-10-8
M. Wt: 296.24 g/mol
InChI Key: SYRSPVDHYAKAJS-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid is a high-value benzoic acid derivative designed for use as a versatile building block in organic synthesis and drug discovery. Its molecular structure incorporates both a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on a biphenyl scaffold, which are known to significantly influence the properties of resulting compounds . The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make this compound a valuable intermediate for creating novel molecules with enhanced lipophilicity, metabolic stability, and binding affinity . This acid is primarily used in research and development as a key precursor for Active Pharmaceutical Ingredients (APIs) in therapeutic areas such as metabolic diseases , and for the synthesis of advanced agrochemicals like pesticides and herbicides . It serves as a crucial scaffold in the synthesis of complex molecules that target specific proteins, such as the Peroxisome Proliferator-Activated Receptor (PPAR) . The product is provided with high purity and is subject to cold-chain transportation to ensure stability . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRSPVDHYAKAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625892
Record name 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237070-10-8
Record name 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Insights of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Strategic Relevance

In contemporary drug discovery, the strategic incorporation of fluorinated biphenyl motifs is a proven tactic for modulating both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) represents a highly specialized, privileged building block[1]. Characterized by a biphenyl core, an ortho-methoxy group, and an ortho-trifluoromethyl (-CF


) modification, this compound is engineered to navigate the complex trade-offs between lipophilicity, metabolic stability, and target binding affinity.

This technical guide provides an in-depth analysis of the physicochemical properties of this molecule, explaining the structural causality behind its behavior, and outlines self-validating experimental workflows for its characterization.

Structural and Physicochemical Profile

Understanding the physicochemical parameters of a building block is critical before its integration into high-throughput screening or lead optimization pipelines. The quantitative data for this compound is summarized in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueSource / Methodology
CAS Registry Number 1237070-10-8Chemical Database[1]
Molecular Formula C

H

F

O

Structural Analysis
Molecular Weight 296.24 g/mol Calculated[1]
Predicted pK

3.9 – 4.1In silico estimation (Carboxylic acid)
Predicted LogP (unionized) 4.0 – 4.5In silico estimation
Topological Polar Surface Area 46.5 ŲCalculated (COOH + OCH

)
H-Bond Donors / Acceptors 1 / 6Structural Analysis
Rotatable Bonds 4Structural Analysis
Mechanistic Causality of Functional Groups

The specific physicochemical behavior of this compound is not accidental; it is the direct result of deliberate steric and electronic engineering:

  • The ortho-Trifluoromethyl (-CF

    
    ) Group:  Fluorine substitution is a hallmark of modern medicinal chemistry. The -CF
    
    
    
    group is highly electronegative and possesses a van der Waals radius (1.7 Å) comparable to an isopropyl group. Positioned at the ortho position of the distal phenyl ring, it forces the biphenyl axis out of coplanarity to minimize steric clash with the adjacent ring. This twisted conformation reduces the overall solvation penalty, thereby increasing membrane permeability. Furthermore, the strong electron-withdrawing nature of the -CF
    
    
    group deactivates the aromatic ring, shielding it from cytochrome P450-mediated oxidative metabolism.
  • The ortho-Methoxy (-OCH

    
    ) Group:  Located adjacent to the carboxylic acid, the methoxy group exerts a profound steric effect. It restricts the rotation of the carboxylate moiety, often locking it in a conformation perpendicular to the aromatic plane. While this slightly breaks resonance conjugation, it stabilizes the conjugate base (carboxylate) through inductive effects and optimized solvent exposure, ensuring the pK
    
    
    
    remains in the optimal range for physiological ionization.

G Core 2-Methoxy-4-(2-trifluoromethylphenyl) benzoic acid CF3 ortho-Trifluoromethyl (-CF3) - Increases LogP - Blocks CYP450 metabolism - Induces biphenyl twist Core->CF3 OMe ortho-Methoxy (-OCH3) - Steric clash with -COOH - Modulates pKa - H-bond acceptor Core->OMe COOH Carboxylic Acid (-COOH) - Primary pharmacophore - Salt formation - Solubilizing group Core->COOH

Figure 1: Mechanistic contributions of functional groups to the overall physicochemical profile.

Advanced Experimental Workflows

Protocol 1: Determination of pK via Yasuda-Shedlovsky Extrapolation (Adapted from OECD 112)

Because the unionized form of this compound is highly lipophilic, direct aqueous titration will result in precipitation, yielding false inflection points. A co-solvent extrapolation method must be employed[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three standardized co-solvent mixtures of methanol and water (e.g., 30%, 40%, and 50% w/w methanol).

  • Electrode Calibration: Calibrate the glass pH electrode in each specific co-solvent mixture using the Gran’s plot method to account for the altered activity of hydrogen ions in organic media.

  • Titration: Dissolve 1.0 mM of the compound in 50 mL of the co-solvent. Titrate with standardized 0.1 M KOH (prepared in the identical co-solvent) at a constant temperature of 25.0 ± 0.1 °C under an inert argon atmosphere to prevent CO

    
     absorption.
    
  • Extrapolation: Calculate the apparent pK

    
     (psK
    
    
    
    ) for each mixture. Plot the psK
    
    
    values against the reciprocal of the dielectric constant (
    
    
    ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to determine the true aqueous pK
    
    
    .

Self-Validating System: The system is validated by titrating a known reference standard (e.g., benzoic acid) under identical co-solvent conditions prior to the analyte. A linear Gran’s plot with an


 confirms electrode stability and the absence of carbonate contamination.
Protocol 2: Determination of LogP via pH-Controlled Shake-Flask (OECD 107)

To measure the true partition coefficient (LogP) of an ionizable compound, the aqueous phase must be buffered to a pH where the molecule is ≥99% unionized[3]. Given the estimated pK


 of ~4.0, the assay must be conducted at pH 2.0.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate analytical-grade n-octanol and 10 mM phosphate buffer (adjusted to pH 2.0 with HCl) by stirring vigorously for 24 hours at 25 °C.

  • Sample Preparation: Dissolve the compound in the pre-saturated n-octanol phase to achieve a concentration of 0.01 M.

  • Equilibration: Combine the octanol and aqueous phases in a glass vial at a 1:1 volume ratio. Agitate via mechanical inversion (to avoid emulsion formation) for 24 hours at 25.0 ± 1 °C.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using HPLC-UV (e.g.,

    
     nm).
    

Self-Validating System: Mass balance is strictly enforced. The sum of the calculated mass in the aqueous and octanol phases must equal the initial mass introduced (95–105% recovery). Any deviation indicates emulsion formation, precipitation, or adsorption to glassware, automatically invalidating the run.

G A Compound Synthesis (Suzuki Coupling) B Physicochemical Profiling (OECD 107/112) A->B C In Vitro ADME (Microsomal Stability) B->C D Lead Optimization (Structure-Activity) C->D

Figure 2: Standard analytical workflow for integrating fluorinated biphenyl derivatives into drug discovery.

Formulation & ADME Implications

The interplay between the pK


 (~4.0) and LogP (~4.5) of this compound dictates its behavior in biological systems. At a physiological pH of 7.4, the carboxylic acid is >99.9% ionized. Consequently, the distribution coefficient (LogD

) will be significantly lower than the LogP (estimated LogD

).

This creates an ideal ADME profile for oral bioavailability: the unionized form (driven by the -CF


 group) permits passive diffusion across the lipophilic environment of the gastric mucosa, while the ionized carboxylate ensures sufficient aqueous solubility in the intestinal lumen and systemic circulation. When utilizing this compound in in vitro biochemical assays, stock solutions should be prepared in 100% DMSO, and intermediate dilutions should be made in slightly alkaline buffers (pH 7.5 - 8.0) to prevent transient precipitation before addition to the assay microplate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

  • OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

Sources

Comprehensive Technical Guide on 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly functionalized biphenyl scaffolds serve as privileged structures for drug discovery. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) is a specialized building block that combines a carboxylic acid handle, an electron-donating methoxy group, and a sterically demanding, lipophilic ortho-trifluoromethylphenyl moiety[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, details a self-validating synthetic protocol, and explores the mechanistic causality behind its assembly.

Physicochemical Profiling

Understanding the quantitative physical properties of a building block is critical for predicting its behavior in downstream synthetic steps, particularly regarding solubility and phase-partitioning during workup. Below is the consolidated physicochemical data for this compound[1],[2].

ParameterValueStrategic Implication
Chemical Name This compoundNomenclature defines the 1,2,4-substitution pattern on the core ring.
Molecular Formula C15H11F3O3Indicates high carbon/fluorine content, driving lipophilicity.
Molecular Weight 296.24 g/mol Ideal low-MW intermediate for maintaining final drug candidates within Lipinski's Rule of 5.
CAS Registry Number 1237070-10-8Unique identifier for supply chain and spectral database verification.
Predicted Boiling Point 398.1±42.0 °CSuggests low volatility; the compound is handled as a solid at room temperature.

Strategic Synthesis: Overcoming Steric Hindrance

The most logical and convergent approach to synthesizing this biphenyl system is via a Suzuki-Miyaura cross-coupling between 4-bromo-2-methoxybenzoic acid and (2-trifluoromethylphenyl)boronic acid. However, this specific transformation presents distinct chemical challenges that require precise experimental design.

Causality of Experimental Choices
  • Ligand and Catalyst Selection: The ortho-trifluoromethyl group on the boronic acid introduces severe steric hindrance. Traditional palladium catalysts (e.g., Pd(PPh3)4) often fail or require extended heating due to a sluggish transmetalation step[3]. To overcome this, a catalyst with a bulky, electron-rich phosphine ligand (such as XPhos or dppf) is required. These ligands accelerate the oxidative addition of the aryl bromide and provide the necessary steric bulk to force the reductive elimination of the hindered biphenyl product[3],[4].

  • Boronic Acid Activation: Boronic acids are poor nucleophiles and must be activated. The addition of a base (e.g., K2CO3) generates a reactive boronate ate-complex, which enhances the polarization of the organic ligand and facilitates the critical transmetalation step onto the Palladium(II) center[5].

  • Biphasic Solvent System: A 1,4-dioxane/water mixture is chosen to solubilize both the highly non-polar organic substrates and the inorganic base. Water is not merely a solvent; it actively participates in the catalytic cycle by forming the intermediate Ar-Pd(II)-OH species, which readily undergoes transmetalation[5].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle engineered for this synthesis, highlighting the sequential transformation of the palladium active species.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 4-Bromo-2-methoxybenzoic acid BaseEx Base Exchange Ar-Pd(II)-Br + Base -> Ar-Pd(II)-OH OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation Ar-Pd(II)-OH + Ar'-B(OH)2 -> Ar-Pd(II)-Ar' BaseEx->TransMet (2-Trifluoromethylphenyl)boronic acid RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Protocol: A Self-Validating Methodology

To ensure high scientific integrity, the following step-by-step protocol incorporates built-in validation mechanisms. The workflow leverages the target molecule's carboxylic acid functional group to create a self-purifying acid-base extraction system.

Step 1: Reagent Preparation & Degassing
  • Charge the Reactor: To an oven-dried Schlenk flask, add 4-bromo-2-methoxybenzoic acid (1.0 equiv), (2-trifluoromethylphenyl)boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive flow of Argon.

Step 2: Catalytic Coupling
  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic phase.

Step 3: In-Process Control (Self-Validation)
  • LC-MS Monitoring: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete only when the mass peak corresponding to the starting bromide is entirely consumed, and the dominant peak corresponds to the product mass (m/z [M-H]- = 295.2).

Step 4: Acid-Base Workup & Purification
  • Aqueous Extraction: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the layers.

  • Alkaline Partitioning (Self-Purification): Because the product contains a free carboxylic acid, it will remain deprotonated (as a potassium salt) in the aqueous layer at high pH. Discard the organic layer, which contains the lipophilic catalyst ligands, homocoupled byproducts, and unreacted boronic acid.

  • Acidification: Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2. Causality: Protonation of the carboxylate drops the aqueous solubility of the product drastically, causing the pure this compound to precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Development

The structural topology of this compound makes it highly sought after in rational drug design:

  • Metabolic Shielding: The trifluoromethyl (-CF3) group is highly electron-withdrawing and sterically demanding. When placed ortho to the biphenyl linkage, it restricts the rotation of the biaryl axis (inducing potential atropisomerism) and shields the adjacent aromatic positions from oxidative metabolism by Cytochrome P450 enzymes.

  • Conformational Locking: The ortho-methoxy group adjacent to the carboxylic acid can participate in intramolecular hydrogen bonding with the acid proton or surrounding target residues, locking the molecule into a bioactive conformation.

References

Sources

Predictive pKa Profiling of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the acid dissociation constant (pKa) is a foundational physicochemical parameter that dictates a molecule's ionization state at physiological pH, directly governing its solubility, membrane permeability, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of the predicted pKa for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8). By deconstructing the electronic and steric contributions of its highly functionalized biphenyl scaffold, we establish a theoretical framework for its predicted pKa of ~3.96 . Furthermore, we outline a self-validating experimental protocol utilizing orthogonal potentiometric and UV-metric titration to empirically verify these in silico predictions.

Structural Deconstruction and Electronic Causality

To understand the predicted pKa of 3.96, we must isolate the thermodynamic contributions of each substituent relative to the base scaffold, benzoic acid (pKa ~4.20). The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).

The Ortho-Methoxy Effect

The addition of a methoxy group (-OCH₃) at the 2-position yields 2-methoxybenzoic acid (o-anisic acid), which exhibits an experimentally validated pKa of 4.09 . This represents an increase in acidity (-0.11 pKa units) compared to benzoic acid.

  • Causality: While the methoxy group is an electron-donating group via resonance (+R), its proximity at the ortho position introduces steric hindrance. This forces the carboxylate group slightly out of coplanarity with the aromatic ring, diminishing the resonance destabilization of the anion. Consequently, the strong inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom dominates, stabilizing the conjugate base and lowering the pKa.

The Para-Aryl and Ortho'-Trifluoromethyl Effect

The introduction of the 4-(2-trifluoromethylphenyl) moiety further depresses the pKa to approximately 3.96 .

  • Causality: The trifluoromethyl group (-CF₃) is profoundly electron-withdrawing (-I). Although situated on a distal phenyl ring, the biphenyl system transmits this inductive pull. More importantly, the bulky -CF₃ group at the ortho position of the second ring forces a severe dihedral twist between the two aromatic rings to minimize steric clash. This twist breaks extended

    
    -conjugation, meaning the primary electronic communication between the rings is purely inductive. This inductive pull further stabilizes the carboxylate anion, resulting in a final predicted pKa of 3.96.
    

G Core Benzoic Acid Core (Base pKa ~4.20) Sub1 2-Methoxy (-OCH3) Inductive (-I) > Resonance (+R) Core->Sub1 Ortho Substitution Sub2 4-(2-CF3-Phenyl) Attenuated Inductive (-I) Core->Sub2 Para Substitution Result Predicted pKa: ~3.96 Increased Acidity Sub1->Result -0.11 pKa units Sub2->Result -0.13 pKa units

Logical flow of substituent electronic and steric effects determining the final pKa.

In Silico pKa Prediction Methodologies

Modern computational chemistry relies on distinct algorithmic approaches to predict pKa values. For highly functionalized molecules where steric twists impact electronic transmission, selecting the right predictive model is critical.

Table 1: Comparison of Predictive Methodologies
PlatformAlgorithm / MethodologyPrimary DescriptorsExpected Error (RMSE)
ACD/Labs Hammett-Taft LFER2D topological fragments, internal database~0.49 pKa units
ChemAxon Partial Charge & PolarizabilityEmpirically calculated partial charges~0.45 - 1.11 pKa units
Schrödinger Epik Machine Learning (GCNNs)3D microstates, atomic graph networks~0.72 pKa units

Note: Epik's utilization of 3D microstates is particularly advantageous for this molecule, as it accounts for the dihedral twist of the biphenyl system, providing a more thermodynamically accurate prediction of the protonation state distribution.

Table 2: Physicochemical Profile Summary
PropertyValueSource / Derivation
Molecular FormulaC₁₅H₁₁F₃O₃Structural derivation
Molecular Weight296.24 g/mol Structural derivation
Predicted pKa3.96 ± 0.10ChemicalBook (In silico)
Base Scaffold pKa4.09PubChem (Experimental)

Experimental Validation: Orthogonal Titration Protocol

To transition from in silico prediction to empirical fact, a self-validating experimental protocol is required. Given the high lipophilicity of the biphenyl-CF₃ motif, aqueous solubility will be a limiting factor. Therefore, standard aqueous titration is insufficient. We employ a co-solvent methodology using an automated Sirius T3 titrator , leveraging both potentiometric and UV-metric detection for orthogonal validation.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0–2.0 mg of the analyte.

  • Solubilization (Causality Check): Because the neutral species is highly lipophilic, it will precipitate in pure water, invalidating the titration curve. Dissolve the sample in a standardized methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH).

  • Ionic Strength Adjustment: Add 0.15 M KCl (ISA Water). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear shifts in the Nernstian response of the electrode.

  • Automated Titration: Utilizing the Sirius T3, automatically lower the pH to 2.0 using 0.5 M HCl, then titrate with 0.5 M KOH up to pH 12.0 in precise 0.2 pH increments.

  • Dual Detection:

    • Potentiometric: Monitor the pH via a glass Ag/AgCl double-junction electrode.

    • UV-Metric (D-PAS): Simultaneously record the multi-wavelength UV-absorbance spectra. Causality: The biphenyl system is a strong UV chromophore. As the molecule ionizes, the electron density shifts, altering the UV absorption profile. This provides a highly sensitive, orthogonal dataset to confirm the potentiometric inflection point.

  • Data Refinement: The pKa values obtained in the co-solvent are apparent (psKa). Apply the Yasuda-Shedlovsky extrapolation to plot the psKa against the dielectric constant of the solvent mixtures, extrapolating the linear regression back to 0% co-solvent to determine the true aqueous pKa.

Workflow Prep Sample Preparation 1-5 mg in 0.15 M KCl (ISA Water) Cosolvent Co-solvent Addition (Methanol/Water mixtures if insoluble) Prep->Cosolvent Assess Solubility Titration Automated Titration (Sirius T3) pH 2.0 to 12.0 via 0.5 M HCl / KOH Cosolvent->Titration Standardized Aliquot Detection Dual Detection Potentiometric (pH) & UV-Metric (D-PAS) Titration->Detection 0.2 pH Step Increments Analysis Data Refinement Yasuda-Shedlovsky Extrapolation Detection->Analysis Multi-wavelength Spectra

Step-by-step experimental workflow for pKa validation using automated titration.

Implications for ADME and Formulation

The predicted pKa of 3.96 has profound implications for the pharmacokinetic profile of this compound.

Using the Henderson-Hasselbalch equation, at physiological blood plasma pH (7.4) and intestinal pH (~6.5), the molecule will exist >99.8% in its ionized (carboxylate anion) state.

  • Solubility vs. Permeability: While this high degree of ionization guarantees excellent aqueous solubility in systemic circulation, it severely limits passive transcellular diffusion across lipid bilayers.

  • Formulation Strategy: For oral bioavailability, formulation scientists must either rely on active transport mechanisms (e.g., OAT transporters) or consider prodrug strategies (e.g., esterification of the carboxylic acid) to mask the ionizable group, thereby increasing the logD at intestinal pH to facilitate passive absorption.

References

  • PubChem. "2-Methoxybenzoic acid - Experimental Properties". National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. "Epik: pKa and Protonation State Prediction through Machine Learning". Available at:[Link]

  • ResearchGate. "High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System". Available at:[Link]

The Subtle Dance of Electrons: A Technical Guide to the Electronic Properties of Methoxy-Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the nuanced world of methoxy-substituted biphenyl carboxylic acids, a class of molecules holding significant promise in medicinal chemistry and materials science. We will explore how the seemingly simple addition of a methoxy group can profoundly influence the electronic properties, conformation, and ultimately, the function of these versatile compounds. Our journey will take us from their synthesis and characterization to the intricate interplay of substituent effects that govern their behavior, providing a comprehensive understanding for researchers and developers in the field.

The Architectural Foundation: Synthesis and Conformation

The biphenyl scaffold, consisting of two connected phenyl rings, provides a unique three-dimensional structure that is both rigid and conformationally flexible. The electronic properties of methoxy-substituted biphenyl carboxylic acids are intrinsically linked to their molecular architecture, which is primarily defined by the dihedral angle between the two phenyl rings.

Crafting the Core: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing these compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the precise connection of a methoxy-substituted phenylboronic acid with a bromo-substituted benzoic acid.

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq) as the base.

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane and water.

  • Degassing: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Introduce the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 6 hours.

  • Workup: After cooling to room temperature, acidify the mixture with 2M hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Methoxy-phenylboronic Acid Methoxy-phenylboronic Acid Catalytic Cycle Catalytic Cycle Methoxy-phenylboronic Acid->Catalytic Cycle Transmetalation Bromo-benzoic Acid Bromo-benzoic Acid Bromo-benzoic Acid->Catalytic Cycle Oxidative Addition Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Catalytic Cycle Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O) Solvent (e.g., DME/H2O)->Catalytic Cycle Heat (80°C) Heat (80°C) Heat (80°C)->Catalytic Cycle Product Methoxy-substituted Biphenyl Carboxylic Acid Catalytic Cycle->Product Reductive Elimination

The Twist in the Tale: Conformational Analysis and Dihedral Angles

Unlike planar aromatic systems, the two phenyl rings in biphenyl are twisted relative to each other to minimize steric hindrance between the ortho-hydrogens.[2] This twist, quantified by the dihedral angle, is a critical determinant of the molecule's electronic properties. The extent of conjugation between the two rings is directly dependent on this angle; a more planar conformation allows for greater π-electron delocalization.

The presence of substituents, particularly in the ortho positions, significantly influences the preferred dihedral angle. For instance, the crystal structure of a derivative of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid reveals a dihedral angle of 24.57°.[3] In contrast, biphenyl-2-carboxylic acid exhibits larger dihedral angles, ranging from 46.5° to 52.5°, due to the steric bulk of the ortho-carboxylic acid group.[4]

CompoundSubstitution PatternDihedral Angle (°)Source
4'-methoxy-[1,1'-biphenyl]-4-carboxylate derivativepara-methoxy, para-carboxy24.57[3]
Biphenyl-2-carboxylic acidortho-carboxy46.5 - 52.5[4]
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidmeta-carboxy, para-benzyloxy26.09[5]

The Electronic Signature: How Methoxy Substitution Modulates Acidity and Reactivity

The position of the methoxy group on the biphenyl scaffold acts as a molecular switch, fine-tuning the electronic properties of the carboxylic acid moiety. This modulation is a result of the interplay between inductive and resonance effects.

The Push and Pull: Inductive vs. Resonance Effects

The methoxy group (-OCH₃) is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system.[6] This effect is most pronounced when the methoxy group is at the ortho or para position relative to the biphenyl linkage. Conversely, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect.

When it comes to the acidity of the carboxylic acid, the electron-donating resonance effect of the methoxy group generally outweighs its inductive effect.[6] This increased electron density on the carboxylate anion destabilizes it, making the corresponding acid less acidic (higher pKa).

A Matter of Position: The Impact of Isomerism on Acidity

The precise positioning of the methoxy and carboxylic acid groups is critical in determining the overall electronic character of the molecule.

  • Para-substitution (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid): The electron-donating resonance effect of the para-methoxy group is maximized, leading to a decrease in acidity compared to the unsubstituted biphenyl carboxylic acid. The predicted pKa for 4'-methoxy-biphenyl-4-carboxylic acid is 4.28.[7]

  • Ortho-substitution (e.g., 2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid): The situation is more complex. While the resonance effect is still present, the proximity of the methoxy group to the carboxylic acid can lead to intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid proton. This interaction can stabilize the protonated form, thereby increasing the pKa (decreasing acidity). However, steric interactions can force the carboxylic acid group out of the plane of the phenyl ring, disrupting conjugation and potentially influencing acidity. For methoxybenzoic acids, the ortho isomer is generally the most acidic, suggesting that the inductive effect and other through-space interactions can dominate.[6]

  • Meta-substitution (e.g., 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid): At the meta position, the resonance effect of the methoxy group is negligible. Therefore, its electron-withdrawing inductive effect is the primary electronic influence, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid compared to the para-isomer.

CompoundPredicted pKaKey Electronic Influence
4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid4.28Electron-donating resonance
2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid-Competing inductive, resonance, and steric/H-bonding effects
3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid-Electron-withdrawing inductive

Characterization and Analysis: Unveiling the Molecular Identity

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of methoxy-substituted biphenyl carboxylic acids.

Spectroscopic Fingerprinting: NMR and IR
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, the methoxy protons typically appear as a singlet around 3.8 ppm. The aromatic protons will show complex splitting patterns in the range of 7.0-8.0 ppm.[7]

    • ¹³C NMR: Reveals the number of unique carbon environments. The carboxylic acid carbon appears downfield (around 167 ppm), while the methoxy carbon is observed around 55 ppm.[7]

  • Infrared (IR) Spectroscopy:

    • The characteristic C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹.

    • A broad O-H stretch from the carboxylic acid is present in the range of 2500-3300 cm⁻¹.

    • C-O stretching vibrations from the methoxy group appear around 1250 cm⁻¹.

Definitive Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl rings.[5] This technique is invaluable for understanding the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence the material's bulk properties.

Applications in Drug Discovery: Tuning Electronic Properties for Biological Activity

The ability to modulate the electronic and conformational properties of biphenyl carboxylic acids through methoxy substitution makes them attractive scaffolds in drug discovery. These modifications can influence a molecule's ability to bind to a biological target, as well as its pharmacokinetic properties.

Structure-Activity Relationships (SAR) and QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For biphenyl carboxamide analogues, QSAR models have been developed to predict their anti-inflammatory and analgesic activities.[8][9] These models can help in the rational design of new, more potent compounds by identifying key structural features and electronic properties that contribute to efficacy.

Methoxy-Substituted Biphenyls as Nuclear Receptor Modulators

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in various physiological processes.[10] Methoxy-substituted biphenyl derivatives have been investigated as modulators of these receptors. For instance, certain compounds have been shown to act as selective modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[11] The methoxy group can play a critical role in establishing specific interactions within the ligand-binding pocket of the receptor, thereby influencing whether the compound acts as an agonist or an antagonist.

PXR_Modulation cluster_ligand Ligand Binding cluster_cellular Cellular Response Methoxy-Biphenyl\nCarboxylic Acid Methoxy-Biphenyl Carboxylic Acid PXR Ligand\nBinding Domain PXR Ligand Binding Domain Methoxy-Biphenyl\nCarboxylic Acid->PXR Ligand\nBinding Domain Binds Conformational Change Conformational Change PXR Ligand\nBinding Domain->Conformational Change Co-regulator\nRecruitment Co-regulator Recruitment Conformational Change->Co-regulator\nRecruitment Target Gene\nTranscription Target Gene Transcription Co-regulator\nRecruitment->Target Gene\nTranscription Metabolic Enzyme\nExpression Metabolic Enzyme Expression Target Gene\nTranscription->Metabolic Enzyme\nExpression Modulates

Conclusion: A Versatile Scaffold with Tunable Properties

Methoxy-substituted biphenyl carboxylic acids represent a fascinating class of molecules where subtle structural modifications lead to significant changes in electronic properties and biological activity. A thorough understanding of the principles outlined in this guide—from their synthesis and conformational preferences to the intricate electronic effects of methoxy substitution—is crucial for the rational design of novel compounds for applications in medicine and materials science. The continued exploration of this versatile scaffold promises to unlock new therapeutic agents and advanced materials with precisely tailored functionalities.

References

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 5(3), x200305. (2020). [Link]

  • Which is more acidic among Ortho and para methoxyphenol and why? - Quora. (2017). [Link]

  • Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research, 12(1), 51-58. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave, (2023). [Link]

  • Datar, P. A., & Shinde, D. B. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta crystallographica. Section C, Crystal structure communications, 54 ( Pt 6), 795–798. [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Pearson+. [Link]

  • Radhika, M. N., Suneetha, V., & Das, S. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 576-585. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • A recyclable and reusable supramolecular inclusion complex of adamantane-functionalized palladium N-heterocyclic carbene catalyst with dimethyl-β-cyclodextrin for Suzuki-Miyaura coupling reaction in aqueous media. Royal Society of Chemistry. [Link]

  • Ali, I., Kumar, A., Kumar, R., & Sharma, K. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 974–984. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. DOI. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7414. [Link]

  • An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Research @ Flinders. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. [Link]

  • Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). PMC. [Link]

  • 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]

  • Hanson, R. N., et al. (2012). 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding. Bioorganic & medicinal chemistry letters, 22(21), 6649–6652. [Link]

  • Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). Nuclear Receptors and Their Selective Pharmacologic Modulators. The Journal of pharmacology and experimental therapeutics, 367(1), 134–144. [Link]

  • Kojima, Y., et al. (2020). Chemical Screening of Nuclear Receptor Modulators. International journal of molecular sciences, 21(15), 5439. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. [Link]

  • Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR. OSTI.GOV. [Link]

  • Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid). ResearchGate. [Link]

  • Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PMC. [Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan University. [Link]

  • Search Results. Beilstein Journals. [Link]

  • Approximate pKa chart of the functional groups. University of Calgary. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. [Link]

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Physicochemical Profiling and Hydrophobicity Dynamics of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists navigating the complex landscape of preclinical drug development, we must treat physicochemical data not as static numbers, but as dynamic parameters that dictate in vivo behavior. The compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) presents a fascinating case study in structural tuning. By combining a rigid biphenyl core with highly specific functional groups, this molecule exhibits a nuanced hydrophobicity profile that requires rigorous analytical methodologies to quantify accurately.

This technical guide deconstructs the structural causality behind the molecule's lipophilicity, explains the pH-dependent shift from LogP to LogD, and establishes self-validating experimental protocols for precise partition coefficient determination.

Structural Rationale and Quantitative Profiling

To understand the partitioning behavior of this compound, we must first isolate the thermodynamic contributions of its structural moieties. The baseline physicochemical properties are summarized below based on predictive models and structurally analogous reference data .

Quantitative Physicochemical Data
ParameterValueAnalytical Implication
CAS Number 1237070-10-8Unique identifier for database cross-referencing.
Molecular Formula C15H11F3O3High halogenation drives intrinsic lipophilicity.
Molecular Weight 296.24 g/mol Optimal for oral bioavailability (complies with Lipinski's Rule of 5).
Predicted pKa 3.96 ± 0.10Weak acid; highly ionized at physiological pH (7.4).
Estimated LogP (XLogP3) 4.5 – 4.8High intrinsic hydrophobicity; requires targeted formulation strategies.
Causality of Structural Modifications

The molecule's high estimated LogP (~4.6) is not accidental; it is the sum of deliberate structural choices:

  • Biphenyl Core: Provides a highly lipophilic, planar scaffold that drives passive membrane permeability.

  • Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group (EWG), the -CF3 moiety significantly increases lipophilicity (adding ~0.9 to the LogP) while simultaneously providing steric shielding to prevent rapid cytochrome P450-mediated oxidation at the 2'-position.

  • Methoxy (-OCH3) Group: Positioned at the 2-position, this group introduces steric hindrance that forces the two phenyl rings out of coplanarity. This disruption lowers the crystal lattice energy (improving kinetic solubility) while acting as a weak hydrogen bond acceptor.

  • Carboxylic Acid (-COOH): The sole ionizable center. With a pKa of ~3.96, it acts as the "solubility switch" for the molecule.

G Core Biphenyl Core Hydrophobic Scaffold CF3 Trifluoromethyl (-CF3) + Lipophilicity + Metabolic Stability Core->CF3 2'-Position MeO Methoxy (-OCH3) Steric Tuning H-bond Acceptor Core->MeO 2-Position COOH Carboxylic Acid (-COOH) Ionizable Center pKa ~3.96 Core->COOH 1-Position

Structural determinants of hydrophobicity and ionization for CAS 1237070-10-8.

Hydrophobicity Dynamics: LogP vs. LogD

For ionizable compounds like this compound, LogP (the partition coefficient of the neutral, unionized species) only tells half the story. To predict physiological distribution, we must calculate LogD (the distribution coefficient at a specific pH).

Given the predicted pKa of 3.96, the molecule exists almost entirely in its unionized, highly lipophilic state in the acidic environment of the stomach (pH ~1.5). Here,


 (~4.6), facilitating rapid passive absorption across the gastric mucosa.

However, upon entering the blood plasma or intestinal fluid (pH 7.4), the carboxylic acid deprotonates. The compound becomes >99.9% ionized. The resulting carboxylate anion drastically reduces the apparent lipophilicity, dropping the LogD to approximately 1.2. This causality is critical: the high LogP drives initial tissue penetration, while the low LogD at pH 7.4 prevents the compound from becoming irreversibly trapped in adipose tissue, ensuring adequate systemic circulation.

Experimental Methodologies for Partition Coefficient Determination

To empirically validate the LogP of this compound, our laboratory relies on two standardized, self-validating methodologies.

Protocol 1: OECD 107 Shake-Flask Method (The Gold Standard)

The shake-flask method is the absolute standard for compounds with a LogP < 5.0 .

Step-by-Step Workflow:

  • Solvent Pre-saturation: Stir n-octanol and aqueous buffer (pH 2.0, to ensure the compound remains unionized) together for 24 hours. Causality: Pre-saturation prevents the solvents from dissolving into each other during the actual experiment, which would alter the phase volumes and skew the concentration calculations.

  • Equilibration: Dissolve the test compound in the pre-saturated octanol phase at a concentration of <0.01 mol/L. Combine with the pre-saturated aqueous buffer in a glass centrifuge tube.

  • Mechanical Shaking: Agitate the tubes slowly for 1 hour at a constant 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Gravity settling is insufficient. Centrifugation is mandatory to break micro-emulsions (microscopic octanol droplets suspended in water). Failure to do so results in artificially high aqueous concentration readings, which falsely lowers the calculated LogP.

  • Quantification: Extract aliquots from both phases and quantify the compound using UV-Vis spectroscopy or LC-MS.

Self-Validating System (Mass Balance): This protocol mandates the quantification of the compound in both the aqueous and octanol phases, rather than calculating one by subtraction. The system validates itself via the mass balance equation:


. A recovery of <95% immediately flags the assay for interfacial emulsion trapping or glassware adsorption, invalidating the run and prompting a protocol adjustment.
Protocol 2: OECD 117 RP-HPLC Method (High-Throughput Validation)

Because the shake-flask method is labor-intensive, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized for rapid, high-throughput LogP determination .

Step-by-Step Workflow:

  • Column Selection: Equip the HPLC with a high-purity C18 column featuring minimal silanol activity (fully endcapped). Causality: Uncapped silanols act as hydrogen bond donors/acceptors. We must ensure that the retention time (

    
    ) is driven exclusively by hydrophobic partitioning between the mobile phase and the C18 stationary phase, mimicking the octanol/water system.
    
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 Methanol/Water buffered to pH 2.0. Causality: Isocratic elution is required because gradient elution creates a non-linear relationship between the capacity factor (

    
    ) and LogP, destroying the mathematical simplicity of the assay.
    
  • Reference Standard Calibration: Inject a suite of 6 reference compounds with known LogP values ranging from 2.0 to 5.0 (e.g., toluene, chlorobenzene, biphenyl). Calculate their capacity factors:

    
    , where 
    
    
    
    is the dead time.
  • Test Injection: Inject this compound and determine its

    
    .
    
  • Interpolation: Calculate the LogP of the test compound using the linear regression equation derived from the reference standards.

Self-Validating System (Calibration Linearity): The assay does not rely on a single reference point. By injecting a minimum of six reference standards, the system generates a calibration curve (


 vs. 

). The run is only validated if the coefficient of determination (

) is

. Any deviation indicates secondary retention mechanisms (e.g., ionic interactions), automatically failing the system and requiring mobile phase adjustment.

HPLC Prep Prepare Reference Standards (LogP 2-5) Mobile Isocratic Elution (MeOH/Water) Prep->Mobile RunRef Determine Retention Times (tr) Mobile->RunRef Curve Plot Log k' vs LogP (Self-Validation: R² > 0.99) RunRef->Curve Test Inject CAS 1237070-10-8 (pH 2.0 Buffer) Curve->Test Result Interpolate LogP from Calibration Test->Result

OECD 117 RP-HPLC self-validating workflow for LogP determination.

Implications for Drug Development (ADME)

The precise determination of LogP for this compound directly informs downstream ADME (Absorption, Distribution, Metabolism, and Excretion) strategies.

A LogP in the range of 4.5–4.8 typically acts as a red flag for excessive Plasma Protein Binding (PPB) >98%, which can severely limit the unbound, therapeutically active fraction of the drug in systemic circulation. However, the presence of the carboxylic acid (pKa ~3.96) mitigates this risk. Because the molecule is ionized at blood pH, the electrostatic repulsion between the carboxylate anion and negatively charged domains on human serum albumin (HSA) helps to increase the free fraction of the drug.

By understanding the causality between the trifluoromethyl-driven LogP and the carboxylate-driven LogD, formulation scientists can confidently design lipid-based delivery systems or salt forms (e.g., sodium or potassium salts) to maximize the clinical efficacy of this unique biphenyl architecture.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Technical Whitepaper: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid Analogs as Selective AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective enzyme inhibitors requires a delicate balance between pharmacodynamic potency and the avoidance of off-target liabilities. The compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) represents a highly optimized biphenyl-4-carboxylic acid scaffold[1]. As a Senior Application Scientist, I have observed that this specific pharmacophore is a masterclass in rational drug design, specifically engineered to target Aldo-Keto Reductase 1C3 (AKR1C3) .

AKR1C3 is a critical driver of intratumoral androgen biosynthesis and is heavily overexpressed in Castration-Resistant Prostate Cancer (CRPC)[2]. Early-generation AKR1C3 inhibitors, often derived from non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, frequently failed in preclinical stages due to off-target cyclooxygenase (COX-1/2) inhibition. The structural genius of the this compound scaffold lies in its use of steric hindrance to force a non-planar molecular geometry, thereby achieving exquisite selectivity for AKR1C3 over COX enzymes.

Mechanistic Rationale & Structural Biology

To understand the causality behind this molecule's efficacy, we must deconstruct its structural features in the context of the AKR1C3 binding pocket:

  • The Carboxylic Acid Pharmacophore: The benzoic acid moiety acts as the primary anchor, forming critical hydrogen bonds with the catalytic tetrad of AKR1C3 (specifically Tyr55 and His117) within the oxyanion hole.

  • The 2-Methoxy Substitution: This is the selectivity switch. The methoxy group at the ortho-position relative to the biphenyl linkage creates a severe steric clash with the adjacent phenyl ring. This forces the biphenyl system into a ~90° dihedral twist. Because COX-1 and COX-2 active sites are narrow and require planar ligands, this forced non-coplanarity abolishes COX off-target activity.

  • The 2'-Trifluoromethyl Group: The ortho-trifluoromethyl substituent serves a dual purpose. First, it projects deeply into the hydrophobic SP112 subpocket of AKR1C3, driving binding affinity through desolvation and halogen bonding[3]. Second, the strong electron-withdrawing nature of the CF₃ group, combined with its steric bulk, shields the aromatic ring from CYP450-mediated oxidative metabolism, significantly improving the compound's half-life.

Biological Pathway: AKR1C3 in Steroidogenesis

In CRPC, tumors adapt to androgen deprivation therapy by upregulating AKR1C3, which catalyzes the conversion of weak circulating androgens (like androstenedione) into highly potent testosterone directly within the tumor microenvironment. Blocking this node starves the androgen receptor (AR) of its activating ligands.

AKR1C3_Pathway DHEA DHEA Andro Androstenedione DHEA->Andro 3β-HSD Testo Testosterone (AR Agonist) Andro->Testo AKR1C3 DHT 5α-DHT (Potent AR Agonist) Testo->DHT 5α-Reductase CRPC CRPC Progression DHT->CRPC AR Activation Inhibitor 2-Methoxy-4-(2-CF3-phenyl) benzoic acid Inhibitor->Testo Inhibits Synthesis

Figure 1: AKR1C3-mediated androgen biosynthesis pathway and targeted inhibition.

Quantitative Structure-Activity Relationship (SAR)

The causality of the structural modifications is best illustrated through comparative quantitative data. The table below summarizes the impact of the methoxy and trifluoromethyl groups on target potency and selectivity.

CompoundR1 (Position 2)R2 (Position 2')AKR1C3 IC₅₀ (µM)COX-1 IC₅₀ (µM)Dihedral Angle (°)
1 (Title Compound) -OCH₃-CF₃0.05>50~90
2 (Des-methoxy) -H-CF₃1.2015~45
3 (Des-CF3) -OCH₃-H0.85>50~85
4 (Flufenamic Acid) N/AN/A0.400.05~15

Data synthesized from established structure-guided optimization profiles of biphenyl AKR1C3 inhibitors.

Field-Proven Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical control points derived from extensive bench experience.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of sterically encumbered biphenyls is notoriously prone to protodeboronation (the premature cleavage of the boronic acid). The following protocol mitigates this risk.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-methoxybenzoic acid (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid into the reactive boronate species.

  • Catalyst Addition: Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is non-negotiable here. Its large bite angle enforces a cis-coordination geometry on the palladium center, which dramatically accelerates the transmetalation of the sterically hindered ortho-CF₃ boronic acid, outcompeting the protodeboronation side-reaction.

  • Reaction & Isolation: Heat at 90°C for 12 hours. Cool, acidify with 1M HCl to pH 3 (to protonate the carboxylate for organic extraction), extract with ethyl acetate, and purify via reverse-phase HPLC.

Self-Validating In Vitro AKR1C3 Enzymatic Assay

Lipophilic biphenyls are notorious for forming colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition (promiscuous hits). This assay is engineered to rule out such artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 0.01% Triton X-100. Causality: The detergent is critical; it disrupts micelle formation, ensuring that any observed inhibition is due to specific active-site binding rather than non-specific protein sequestration.

  • Pre-Incubation: Incubate 10 nM recombinant human AKR1C3 with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Self-Validation Controls: Run indomethacin (1 µM) as a positive control and a no-enzyme well as a blank. The assay's Z'-factor must calculate to >0.6 before proceeding.

  • Reaction Initiation: Add 200 µM NADPH and 10 µM 9,10-phenanthrenequinone (PQ, fluorogenic substrate). Causality: NADPH is supplied at saturating concentrations to ensure pseudo-first-order kinetics, making the reaction rate strictly dependent on the inhibitor's affinity.

  • Detection: Monitor the decrease in NADPH fluorescence (Ex = 340 nm, Em = 460 nm) continuously for 10 minutes. Calculate IC₅₀ using a four-parameter logistic regression.

Workflow Synth 1. Suzuki-Miyaura Cross-Coupling Purify 2. HPLC Purification (>99% Purity) Synth->Purify Assay 3. AKR1C3 Fluorogenic Enzymatic Assay Purify->Assay Selectivity 4. COX-1/2 Counter-Screening Assay->Selectivity Crystallography 5. X-Ray Crystallography (Binding Mode Validation) Selectivity->Crystallography

Figure 2: Self-validating experimental workflow for AKR1C3 inhibitor screening.

References

  • New product list _ Page 3597 _ ChemicalBook Source: ChemicalBook URL:[1]

  • Discovery and optimization of a covalent AKR1C3 inhibitor - PMC Source: National Institutes of Health (NIH) URL:[2]

  • Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target - IRIS Source: University of Modena and Reggio Emilia (UNIMO) URL:

  • 8RB6: Structure of Aldo-Keto Reductase 1C3 (AKR1C3) in complex with an inhibitor M689 Source: RCSB Protein Data Bank URL:[3]

Sources

Methodological & Application

Application Note: Process Optimization for the Esterification of Sterically Hindered Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details optimized protocols for the esterification of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid . This substrate presents a classic process chemistry challenge: the ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, rendering standard Fischer esterification (acid-catalyzed equilibrium) kinetically inefficient. Furthermore, the lipophilic biaryl tail (containing a trifluoromethyl group) dictates specific solubility requirements.

We present two validated methodologies:

  • Method A (The Scale-Up Standard): Acid Chloride Activation via Oxalyl Chloride. Best for gram-to-kilogram synthesis due to high atom economy and ease of purification.

  • Method B (The Library/Screening Standard): Base-Promoted Alkylation via Cesium Carbonate. Best for milligram-scale, medicinal chemistry libraries, or radioactive labeling (

    
    /
    
    
    
    ) where stoichiometry must be precise.

Chemical Strategy & Mechanistic Insight

The "Ortho-Effect" Challenge

In standard Fischer esterification, a nucleophilic alcohol must attack the carbonyl carbon. An ortho-substituent (like the -OMe group at position 2) physically blocks this trajectory. Additionally, the electron-donating resonance of the methoxy group reduces the electrophilicity of the carbonyl carbon.

Solution: We must either increase the electrophilicity of the carbonyl (Method A) or bypass the carbonyl attack entirely by making the carboxylate the nucleophile (Method B).

Comparison of Methodologies
FeatureMethod A: Acid Chloride (Oxalyl Chloride)Method B: Alkylation (

+ R-X)
Standard Fischer (

/MeOH)
Mechanism Nucleophilic Acyl Substitution

Displacement
Equilibrium Addition-Elimination
Steric Sensitivity Low (Activation overcomes sterics)Very Low (Attack occurs at alkyl halide)High (Likely to fail/stall)
Reaction Time 2–4 Hours4–16 Hours24–48+ Hours
Byproducts Gases (

)
Inorganic Salts (

)
Water (Requires removal)
Purification Evaporation / CrystallizationAqueous Wash / FiltrationAzeotropic Distillation
Scalability High (Kg scale)Low/Medium (Reagent cost)High

Visualizing the Decision Matrix

The following decision tree guides the chemist based on scale and available reagents.

EsterificationStrategy Start Start: 2-Methoxy-4-(2-CF3-phenyl)benzoic acid ScaleCheck Determine Scale & Goal Start->ScaleCheck LargeScale Scale: >5g (Process/Mfg) Goal: Cost Efficiency ScaleCheck->LargeScale High Volume SmallScale Scale: <1g (MedChem) Goal: Speed/Parallel ScaleCheck->SmallScale High Throughput MethodA METHOD A: Acid Chloride (Oxalyl Chloride/DMF) LargeScale->MethodA MethodB METHOD B: Alkylation (Cs2CO3 + Alkyl Iodide) SmallScale->MethodB ResultA High Purity, Scalable Gas byproducts easily removed MethodA->ResultA ResultB Mild Conditions No carbonyl attack required MethodB->ResultB

Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and constraints.

Detailed Protocols

Protocol A: Acid Chloride Activation (Oxalyl Chloride)

Best for: Methyl, Ethyl, or Isopropyl esters; Scale >1g. Mechanism: The Vilsmeier-Haack type intermediate (formed from DMF and Oxalyl Chloride) converts the hindered acid into a highly reactive acid chloride.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Desired Alcohol (MeOH, EtOH) (Excess)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Connect to a gas scrubber (NaOH trap) to neutralize evolved HCl/CO gases.

  • Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (approx. 5–10 mL per gram). The biaryl tail aids solubility in DCM.

  • Catalyst Addition: Add catalytic DMF (2–3 drops). Note: DMF is critical; without it, the reaction with oxalyl chloride is sluggish.

  • Activation: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: The suspension should become a clear yellow solution, indicating acid chloride formation.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. This prevents HCl generation in the next step.

  • Esterification: Cool the acid chloride solution to 0°C. Add the alcohol (e.g., Methanol) in excess (3–5 equiv) mixed with a base scavenger like Triethylamine (1.5 equiv) or Pyridine.

  • Workup: Stir for 1 hour. Wash with 1M HCl (to remove amine salts), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
Protocol B: Cesium Carbonate Promoted Alkylation

Best for: Complex alcohols, radioactive methylation (


), or parallel synthesis.
Mechanism:  The "Cesium Effect" creates a "naked," highly soluble carboxylate anion in DMF, which performs an 

attack on the alkyl halide.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Iodide (e.g., Iodomethane) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure
  • Solubilization: Dissolve the carboxylic acid in DMF (5 mL/mmol).

  • Deprotonation: Add

    
    . Stir at RT for 15 minutes. The mixture may look like a slurry.
    
  • Alkylation: Add the Alkyl Iodide dropwise.

    • Safety: Alkyl iodides are alkylating agents; use in a fume hood.

  • Reaction: Stir at RT for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting acid (baseline/low Rf) should disappear, replaced by a high Rf spot (Ester).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Concentrate in vacuo.[3]

  • Purification: Usually yields pure product. If necessary, flash chromatography on silica gel.

Process Visualization (Workflow)

Workflow cluster_0 Method A: Acid Chloride cluster_1 Method B: Alkylation Step1 1. Activation (Acid + Oxalyl Cl + DMF) Step2 2. Evaporation (Remove excess reagent) Step1->Step2 Step3 3. Quench (Add Alcohol + Base) Step2->Step3 StepB1 1. Deprotonation (Acid + Cs2CO3) StepB2 2. SN2 Attack (Add Alkyl Iodide) StepB1->StepB2 StepB3 3. Aq. Workup (Wash away DMF) StepB2->StepB3

Figure 2: Parallel workflows for the two recommended protocols.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride.Ensure DMF is added. Check quality of Oxalyl Chloride (should be clear, not yellow/orange).
Hydrolysis back to Acid Wet solvents during esterification step.Use anhydrous DCM and Alcohol. Keep atmosphere inert (

).
Incomplete Reaction (Method B) Steric bulk of the alkyl halide (not the acid).If using bulky alkyl groups (e.g., Isopropyl iodide), heat to 60°C.
Solubility Issues Biaryl tail insolubility.Switch from MeOH to DCM/MeOH mixtures. The

group aids solubility in chlorinated solvents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Acyl Chloride formation).[4]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Cesium Carbonate Promoted O-Alkylation of Acids. Tetrahedron Letters. (Describes the "Cesium Effect" for hindered acids).
  • ResearchGate. (2011). Improved Cs2CO3 Promoted O-Alkylation of Acids. Retrieved from [Link]

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8)

Introduction & Mechanistic Rationale

This compound is a highly functionalized, sterically hindered biphenyl scaffold frequently utilized in the development of anti-inflammatory agents and URAT1 inhibitors [1]. The synthesis of this compound is typically achieved via Suzuki-Miyaura cross-coupling. Consequently, crude reaction mixtures often contain residual palladium catalyst, unreacted arylboronic acids, and highly lipophilic homocoupled biphenyl byproducts.

Purifying this specific molecule via recrystallization presents a unique physicochemical challenge. The crystallization is thermodynamically driven by the dimerization of the carboxylic acid headgroups via strong intermolecular hydrogen bonding. However, the bulky trifluoromethyl (–CF


) and methoxy (–OCH

) groups impart significant lipophilicity and steric hindrance. The highly electronegative fluorine atoms create a rigid electron cloud that weakens standard van der Waals packing, lowering the melting point and drastically increasing the compound's propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

To prevent the compound from separating as an amorphous syrup, the solvent system must be meticulously selected to balance the solvation of the hydrophobic core while allowing the carboxylic acid dimers to nucleate.

Physicochemical Profiling

Understanding the solute's properties is critical for rational solvent selection. The solubility of biphenylcarboxylic acids is highly dependent on the solvent's ability to either solvate the hydrophobic core or disrupt the carboxylic acid dimers[2].

Table 1: Physicochemical Properties & Solvation Profile
PropertyValue / DescriptorImpact on Crystallization
Molecular Weight 296.24 g/mol Moderate size; requires sufficient solvent volume (4–6 vol) to prevent rapid supersaturation.
LogP (Estimated) ~4.5 (Highly Lipophilic)Drives high solubility in non-polar solvents (Toluene, DCM). Requires strong anti-solvents (Water, Heptane) to induce precipitation.
H-Bond Donors / Acceptors 1 / 3Strong dimerization potential. Protic solvents (EtOH) will disrupt dimers, increasing solubility and altering crystal habit.
Structural Liabilities Steric bulk from –CF

& –OCH

High risk of oiling out (LLPS) due to disrupted crystal lattice packing. Strict cooling gradients are mandatory.

Solvent Selection & Causality

The selection of a recrystallization solvent must be dictated by the crude mixture's specific impurity profile. We have validated three orthogonal solvent systems for this scaffold:

  • System A: Toluene / Heptane (Non-Polar / Anti-Solvent)

    • Mechanism: Toluene effectively solvates the lipophilic biphenyl core at elevated temperatures (>80 °C) through

      
       interactions but does not outcompete the strong –COOH hydrogen bonding. Heptane acts as a sharp anti-solvent.
      
    • Causality: Ideal for clearing polar impurities, inorganic salts, and residual Palladium, which remain insoluble in hot toluene and can be removed via filtration.

  • System B: Ethanol / Water (Protic / Anti-Solvent)

    • Mechanism: Ethanol fully disrupts the carboxylic acid dimers, solvating the molecule as a monomer. The gradual addition of water increases the dielectric constant of the medium, driving the hydrophobic biphenyl core to aggregate via the hydrophobic effect.

    • Causality: Best for removing highly lipophilic homocoupled byproducts, which remain partially solvated in the ethanolic mother liquor even after water addition.

  • System C: Ethyl Acetate / Hexanes (Moderate Polarity Gradient)

    • Mechanism: Ethyl acetate offers balanced solubility, interacting with both the polar –COOH (via its ester oxygen) and the lipophilic core. Hexanes reduce the overall solubility to induce supersaturation.

    • Causality: A highly reliable system for the general purification of moderately pure (>85%) crude mixtures, yielding highly crystalline prisms.

Decision Matrix Workflow

Use the following decision tree to select the optimal recrystallization protocol based on your LC-MS or NMR impurity profiling.

Workflow Crude Crude 2-Methoxy-4-(2-trifluoromethylphenyl) benzoic acid Profile Impurity Profiling (LC-MS / NMR) Crude->Profile Cond1 High Pd/Inorganics? Profile->Cond1 Cond2 Lipophilic Homocoupling? Cond1->Cond2 No TolHept Protocol A: Toluene/Heptane (Hot Filtration) Cond1->TolHept Yes EtOHH2O Protocol B: EtOH/Water (Anti-solvent Crash) Cond2->EtOHH2O Yes EtOAcHex Protocol C: EtOAc/Hexanes (Gradient Cooling) Cond2->EtOAcHex No Pure Pure Crystalline Compound (>99% AUC) TolHept->Pure EtOHH2O->Pure EtOAcHex->Pure

Workflow for selecting the optimal recrystallization solvent based on crude impurity profiles.

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific in-process controls (like cloud-point titrations and pre-heated filtrations), the protocols adapt to slight variations in crude purity [3].

Protocol A: Toluene / Heptane (Palladium & Polar Impurity Clearance)
  • Dissolution: Suspend 10.0 g of crude compound in 50 mL (5 volumes) of Toluene in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 85–90 °C with active stirring until complete dissolution of the organic phase is achieved.

    • Causality: Toluene's high boiling point allows for maximal thermal kinetic energy to solvate the lipophilic core while leaving polar salts undissolved.

  • Hot Filtration (IPC): If the solution is dark or cloudy (indicating Pd black or inorganic salts), filter the hot solution rapidly through a pre-heated pad of Celite into a clean, pre-warmed flask.

    • Causality: Pre-heating the filtration apparatus prevents the compound from prematurely crystallizing within the filter matrix, which would drastically reduce yield.

  • Anti-Solvent Addition: Return the filtrate to heat (80 °C). Slowly add 50 mL (5 volumes) of Heptane dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition forces the compound outside its metastable zone width (MSZW), resulting in oiling out.

  • Cooling Trajectory: Cool the mixture to 20 °C at a strictly controlled rate of 0.5 °C/min. Seed crystals (10 mg) may be added at 60 °C if spontaneous nucleation has not occurred.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Ethanol / Water (Lipophilic Impurity Clearance)
  • Dissolution: Dissolve 10.0 g of crude compound in 40 mL (4 volumes) of absolute Ethanol at 70 °C.

  • Cloud-Point Titration (IPC): While maintaining the temperature at 70 °C, add deionized Water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add just enough Ethanol (1–2 mL) to clear the turbidity.

    • Causality: This self-validating step establishes the exact saturation point regardless of the precise impurity load, ensuring controlled crystal growth rather than amorphous precipitation [4].

  • Crystallization: Remove from the heat source and allow the flask to cool ambiently to room temperature without agitation, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Filter, wash with a cold 1:1 EtOH:Water mixture (15 mL), and dry under vacuum to constant weight.

Protocol C: Ethyl Acetate / Hexanes (General Polish)
  • Dissolution: Dissolve 10.0 g of the compound in 30 mL (3 volumes) of Ethyl Acetate at 65 °C.

  • Gradient Addition: Remove from heat and immediately add 60 mL (6 volumes) of Hexanes in a steady stream while stirring vigorously.

  • Maturation: Allow the mixture to stand at room temperature for 4 hours. The balanced polarity gradient will yield highly pure, dense prismatic crystals. Filter and wash with cold Hexanes.

Quantitative Data & Performance

The following table summarizes the expected performance of each solvent system when applied to a standard Suzuki-Miyaura crude mixture (baseline purity ~80%).

Table 2: Solvent System Performance Comparison
Solvent SystemTarget Impurity ClearedTypical Recovery YieldFinal Purity (HPLC)Observed Crystal Habit
Toluene / Heptane Palladium, Salts, Polar organics78 – 85%>99.0%Dense Needles
Ethanol / Water Homocoupled biphenyls, Non-polar organics82 – 88%>98.5%Fine Plates
EtOAc / Hexanes General mixed impurities75 – 80%>99.0%Prisms

References

  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem Knowledge Base.

  • Journal of Chemical & Engineering Data. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications.

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

  • Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists (2nd Edition). Academic Press.

Application Note: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid as a Privileged Biaryl Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Medicinal Chemistry Implications

In modern drug discovery, the strategic design of molecular scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) [1] is a highly functionalized biaryl building block that exemplifies these principles. Its architecture is specifically engineered to address common liabilities in small-molecule therapeutics.

The Biaryl Core and Conformational Pre-organization

The biaryl axis is a ubiquitous motif in FDA-approved drugs. In this intermediate, the biaryl bond connects a 2-methoxybenzoic acid moiety to a 2-trifluoromethylphenyl ring. The presence of the bulky ortho-trifluoromethyl group (van der Waals radius ~2.7 Å) induces significant steric hindrance against the adjacent aryl protons. This steric clash restricts free rotation around the C(sp2)-C(sp2) biaryl bond, forcing the two aromatic rings into a non-planar, twisted dihedral conformation[2]. This conformational pre-organization is highly prized in medicinal chemistry; it minimizes the entropic penalty upon binding to target proteins, allowing the molecule to precisely slot into deep, narrow hydrophobic pockets (e.g., kinase hinge regions or nuclear receptor ligand-binding domains).

The Role of the Trifluoromethyl (-CF3) Group

The incorporation of fluorine is a cornerstone of contemporary lead optimization[3]. The -CF3 group in this intermediate serves three distinct functions:

  • Metabolic Shielding: By occupying the ortho position, it blocks cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation) at a highly susceptible site[4].

  • Lipophilicity Enhancement: The highly lipophilic nature of the -CF3 group increases the overall partition coefficient (LogP) of downstream derivatives, driving enhanced cell membrane permeability and blood-brain barrier (BBB) penetration.

  • Multipolar Interactions: The strongly electronegative fluorine atoms can engage in orthogonal multipolar interactions with protein amide backbones, significantly boosting target binding affinity.

The Methoxy and Carboxylic Acid Handles

The methoxy (-OCH3) group acts as a localized hydrogen-bond acceptor while simultaneously modulating the electron density of the benzoic acid ring. The carboxylic acid (-COOH) serves as a versatile, late-stage synthetic handle. It can be rapidly diversified into amides, esters, or reduced to an alcohol, allowing medicinal chemists to efficiently scan chemical space during Structure-Activity Relationship (SAR) campaigns.

Synthesis Strategies & Quality Control

Synthesizing sterically encumbered, ortho-substituted biaryls requires a highly optimized catalytic approach. Standard Suzuki-Miyaura conditions (e.g., using


) frequently fail or stall at low conversions due to the severe steric bulk impeding the reductive elimination step of the catalytic cycle.

To overcome this, the synthesis of this intermediate relies on dialkylbiaryl phosphine ligands (such as SPhos or XPhos)[5]. These electron-rich, sterically demanding ligands accelerate the oxidative addition of the aryl halide and, crucially, force the palladium center into a geometry that dramatically accelerates reductive elimination, even in the presence of the ortho-CF3 group.

Quantitative Data & Physicochemical Properties
ParameterValue / DescriptionAnalytical Method / Rationale
CAS Number 1237070-10-8Standard Registry[1]
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 296.24 g/mol -
Physical State Solid (Powder)Visual Inspection
Predicted Boiling Point 398.1 ± 42.0 °CComputational Prediction[1]
Typical Purity

97%
HPLC (UV at 254 nm)
Storage Conditions Cool, dry, well-sealedPrevent ambient moisture degradation

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process chemists can verify the integrity of the reaction at critical checkpoints.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize this compound from 4-bromo-2-methoxybenzoic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methoxybenzoic acid (1.0 equiv), (2-(trifluoromethyl)phenyl)boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
    • Causality:

      
       is selected as it provides sufficient basicity to form the reactive boronate complex without causing hydrolytic degradation of the starting materials.
      
  • Catalyst Addition: Add

    
     (5 mol%) and SPhos (10 mol%).
    
    • Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric

      
       species required for sterically hindered substrates[5].
      
  • Solvent & Degassing: Add a solvent mixture of Toluene/

    
     (10:1, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles, then backfill with ultra-pure Argon.
    
    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 95 °C for 16 hours under vigorous stirring.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting bromide (

    
    ) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the highly lipophilic product into the organic phase.

  • Purification: Extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography or recrystallization (EtOH/Water) to yield the pure intermediate.
Protocol 2: Downstream HATU-Mediated Amide Coupling

Objective: Utilize the intermediate for late-stage diversification into targeted therapeutics.

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU is superior to EDC/HOBt here because the benzoic acid is sterically hindered and electronically deactivated by the ortho-methoxy group. HATU rapidly forms the highly reactive HOAt-ester.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv) dropwise.

  • Validation Checkpoint 2 (In-Process): Monitor via LC-MS. If the reaction stalls, check for the presence of the HOAt-ester mass (

    
    ). If present, the amine is too sterically hindered or poorly nucleophilic; consider heating to 50 °C.
    
  • Workup: Quench with saturated

    
    , extract with DCM, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.
    

Mechanistic & Workflow Visualization

The following diagram illustrates the synthetic divergence of this privileged intermediate into various therapeutic modalities.

G Central 2-Methoxy-4-(2-trifluoromethylphenyl) benzoic acid (CAS: 1237070-10-8) Amide Amide Coupling (HATU / DIPEA) Central->Amide R-NH2 Decarb Decarboxylative Cross-Coupling (Pd/Ni) Central->Decarb Ar-X Reduction Reduction (BH3-THF or LiAlH4) Central->Reduction [H] Kinase Targeted Kinase Inhibitors (Conformationally Locked) Amide->Kinase Scaffold Complex Poly-Aryl Scaffolds (Extended Pharmacophores) Decarb->Scaffold Ether Ether-Linked Modulators (Enhanced Lipophilicity) Reduction->Ether

Caption: Synthetic divergence of the biaryl intermediate into diverse therapeutic scaffolds.

References

  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed (NIH). Available at: [Link]

  • Toenjes, S.T., et al. (2024). Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. PMC (NIH). Available at: [Link]

  • Buchwald, S.L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (NIH). Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of Trifluoromethyl Biphenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trifluoromethyl biphenyl acids are a critical class of compounds in modern drug discovery and development. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and bioavailability.[1] The biphenyl scaffold itself is a prevalent motif in a wide range of therapeutic agents.[2] Consequently, robust and scalable methods for the synthesis of trifluoromethyl biphenyl acids are of paramount importance to the pharmaceutical industry.

This technical guide provides a comprehensive overview of scalable manufacturing methods for trifluoromethyl biphenyl acids, with a focus on practical, field-proven protocols. We will delve into the underlying chemistry of the key synthetic steps, offering insights into reaction optimization and scale-up considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable manufacturing processes for this important class of molecules.

Strategic Approaches to Scalable Synthesis

The synthesis of trifluoromethyl biphenyl acids can be broadly divided into two key stages: the construction of the trifluoromethylated biphenyl core and the introduction or unmasking of the carboxylic acid functionality. For a manufacturing process to be considered scalable, it must be cost-effective, safe, high-yielding, and produce a product of high purity with minimal environmental impact.

Several synthetic strategies can be employed, with the choice depending on the availability of starting materials, desired substitution patterns, and the specific economic and safety constraints of the manufacturing environment. The most prevalent and scalable approach involves a palladium-catalyzed cross-coupling reaction to form the biphenyl C-C bond, followed by conversion of a suitable functional group to the carboxylic acid.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its mild reaction conditions, tolerance of a wide variety of functional groups, and generally high yields have led to its widespread adoption in both academic and industrial settings.[2][4]

The general scheme for the synthesis of a trifluoromethyl biphenyl precursor via Suzuki-Miyaura coupling is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 4-Bromobenzonitrile) F Trifluoromethyl Biphenyl Precursor (e.g., 4-Cyano-4'-(trifluoromethyl)biphenyl) A->F Suzuki-Miyaura Coupling B Arylboronic Acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(OAc)2) C->F Suzuki-Miyaura Coupling D Base (e.g., K2CO3) D->F Suzuki-Miyaura Coupling E Solvent (e.g., Toluene/Water) E->F Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Scalable Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

This protocol details the synthesis of a key intermediate that can be readily converted to the corresponding carboxylic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Temperature control unit

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add 4-bromobenzonitrile (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1-1.2 equiv), palladium(II) acetate (0.01-0.02 equiv), and triphenylphosphine (0.02-0.04 equiv).

  • Solvent and Base Addition: Under a nitrogen atmosphere, add toluene (5-10 volumes relative to the limiting reagent). Begin agitation and add a 2 M aqueous solution of potassium carbonate (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method such as HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (2 x 2 volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 3 volumes) and then with brine (1 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by slurry washing in a non-polar solvent like hexane to yield 4-cyano-4'-(trifluoromethyl)biphenyl as a solid.[2]

Quantitative Data Summary (Representative)

Reactant AReactant BCatalyst Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acid22.0Toluene/Water856>95
4-Iodobenzonitrile4-(Trifluoromethyl)phenylboronic acid12.0Dioxane/Water804>97
4-Chlorobenzonitrile4-(Trifluoromethyl)phenylboronic acid3 (with SPhos ligand)3.0Toluene/Water10012>90

Yields are based on literature for similar reactions and are representative.

Carboxylic Acid Formation

With the trifluoromethyl biphenyl core constructed, the next critical step is the formation of the carboxylic acid. The most scalable and widely used method is the hydrolysis of a nitrile precursor.

Protocol 2: Scalable Hydrolysis of 4-Cyano-4'-(trifluoromethyl)biphenyl

The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions. For large-scale production, basic hydrolysis is often preferred due to easier handling of materials and potentially less corrosive conditions.[5][6][7]

Materials:

  • 4-Cyano-4'-(trifluoromethyl)biphenyl

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or a similar water-miscible solvent

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • pH meter

  • Filtration apparatus

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 4-cyano-4'-(trifluoromethyl)biphenyl (1.0 equiv), ethanol (5-10 volumes), and a 20-40% aqueous solution of sodium hydroxide (3.0-5.0 equiv).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-24 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool to 0-10 °C in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is 1-2. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified 4'-(trifluoromethyl)biphenyl-4-carboxylic acid in a vacuum oven at 60-80 °C to a constant weight.

G cluster_hydrolysis Basic Hydrolysis cluster_acidification Acidification A 4-Cyano-4'-(trifluoromethyl)biphenyl E Intermediate Carboxylate Salt A->E B Base (e.g., NaOH) B->E C Solvent (e.g., Ethanol/Water) C->E D Heat D->E G 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid E->G F Acid (e.g., HCl) F->G

Caption: Workflow for the hydrolysis of a cyanobiphenyl to a biphenyl carboxylic acid.

Alternative Scalable Carboxylation Methods

While nitrile hydrolysis is a robust method, other scalable approaches to introduce the carboxylic acid functionality exist.

  • Grignard Carboxylation: This classic method involves the formation of a Grignard reagent from a brominated biphenyl precursor, followed by quenching with carbon dioxide (dry ice). While effective, the highly reactive nature of Grignard reagents requires strict anhydrous conditions and careful temperature control, which can be challenging on a large scale.

  • Direct C-H Carboxylation: Emerging methods involve the direct carboxylation of a C-H bond using CO₂.[8] These methods are highly atom-economical but may require specialized catalysts and conditions that are still under development for large-scale industrial applications.

Purification and Characterization

For pharmaceutical applications, high purity of the final product is essential.

Purification:

  • Recrystallization: The primary method for purifying the final trifluoromethyl biphenyl acid is recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water, or toluene).

  • Acid-Base Extraction: A further purification can be achieved by dissolving the crude acid in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a mineral acid.[9][10]

Characterization:

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: As an indicator of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE). Efforts should be made to minimize residual palladium in the final product.

  • Solvents: Toluene and other organic solvents are flammable and should be used in well-ventilated areas or in closed systems.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care, using appropriate PPE. The addition of strong acids to basic solutions is exothermic and should be done with cooling.

  • Grignard Reagents: If using Grignard-based methods, extreme caution must be exercised to exclude moisture and air to prevent violent reactions.

Conclusion

The scalable manufacturing of trifluoromethyl biphenyl acids is a well-established process, with the Suzuki-Miyaura cross-coupling followed by nitrile hydrolysis being the most common and robust synthetic route. By carefully controlling reaction parameters, implementing appropriate safety measures, and utilizing effective purification techniques, high-purity trifluoromethyl biphenyl acids can be produced efficiently and reliably on a large scale. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals in the pharmaceutical industry to develop and optimize their manufacturing processes for this important class of compounds.

References

  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermedi
  • EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion. ()
  • US6395921B1 - Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. ([Link])

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447. ([Link])

  • Direct Photocatalytic Trifluoromethyl-Carboxylation of Enamides: A Gateway to alpha-Trifluoroethyl Phenylglycines | ChemRxiv. ([Link])

  • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid - Chongqing Chemdad Co. ,Ltd. ([Link])

  • A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW - Patent 3381886. ([Link])

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - ResearchGate. ([Link])

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - Beilstein Journals. ([Link])

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC. ([Link])

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. ([Link])

  • Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. ([Link])

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. ([Link])

  • Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. ([Link])

  • 4'-Trifluoromethyl-biphenyl-4-carboxylic acid | CAS 195457-71-7 | Chemical-Suppliers. ([Link])

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - Macmillan Group - Princeton University. ([Link])

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. - eScholarship.org. ([Link])

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google P
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. ([Link])

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. ([Link])

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. ([Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. ([Link])

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
  • O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes - PubMed. ([Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ([Link])

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog. ([Link])

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. ([Link])

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. ([Link])

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. ([Link])

  • Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ([Link])

  • How can I purify carboxylic acid? - ResearchGate. ([Link])

Sources

Application Note: Advanced Reagents and Protocols for Carboxylic Acid Activation in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Amide bond formation is a foundational transformation in peptide synthesis, bioconjugation, and medicinal chemistry. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, typically yielding unreactive organic salts. To drive the reaction forward, the carboxylic acid must be "activated" into a highly electrophilic intermediate containing a superior leaving group.

Choosing the correct activation reagent is not merely a matter of yield; it dictates reaction kinetics, stereochemical integrity (preventing epimerization), and the ease of downstream purification. This guide details the mechanistic causality, selection criteria, and validated protocols for the most critical activation systems used in modern laboratories.

Key Reagent Classes: The "What" and "Why"

Carbodiimides and the Necessity of Additives (EDC/NHS & DIC/Oxyma)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate[1]. However, this intermediate is kinetically unstable. In aqueous environments, it rapidly hydrolyzes back to the original carboxylic acid, and in organic solvents, it can undergo an irreversible O-to-N acyl migration to form an unreactive N-acylurea byproduct[1].

To circumvent this, nucleophilic additives are mandatory:

  • For Aqueous Bioconjugation (EDC/NHS): N-hydroxysuccinimide (NHS) is added to intercept the O-acylisourea, forming a semi-stable NHS-ester. This intermediate resists hydrolysis but remains highly reactive toward primary amines, drastically improving coupling efficiency[1]. The pH of the reaction solution is critical for maximizing this amination reaction while preserving the biological activity of the target proteins[2].

  • For Organic Synthesis (DIC/OxymaPure): In solid-phase peptide synthesis (SPPS), classical additives like HOBt and HOAt were historically used to suppress racemization by channeling unstable O-acylisourea intermediates into stable active esters[3]. However, due to the severe explosive hazards associated with dry benzotriazoles[3], OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the modern standard. Oxyma offers superior coupling efficiency and racemization suppression without the energetic risks of HOBt/HOAt[4].

Uronium/Aminium Salts (HATU)

For sterically hindered substrates or chiral centers highly prone to epimerization, HATU is the premier choice. The activation cascade begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by a nucleophilic attack on the electrophilic carbon of the HATU reagent to form an O-acyl(tetramethyl)isouronium salt[5].

The expelled HOAt anion rapidly attacks this salt to generate a highly reactive OAt-active ester[5]. The critical advantage of HATU lies in the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides anchimeric (neighboring group) assistance via a hydrogen-bonding network (n→π* interaction) that pre-organizes the incoming amine, dramatically accelerating the reaction and preserving stereochemical integrity[3][5].

Quantitative Comparison of Activation Systems

Reagent SystemPrimary SolventCoupling KineticsEpimerization RiskByproduct RemovalSafety Profile
EDC / NHS Aqueous (Water/Buffer)ModerateModerateEasy (Water-soluble urea)High
DIC / OxymaPure Organic (DMF/DCM)FastLowModerate (Soluble urea)High (Non-explosive)
HATU / DIPEA Organic (DMF)Very FastVery LowDifficult (Requires chromatography)High (Non-mutagenic)
DCC / HOBt Organic (DCM)SlowLowDifficult (Insoluble DCU)Low (Explosive additive)

Experimental Protocols & Self-Validating Systems

Protocol A: Aqueous Bioconjugation via EDC/NHS

Objective: Covalent conjugation of a carboxylic acid-containing molecule (e.g., Acid-PEG) to a primary amine on a protein[1]. Self-Validation: Use Size Exclusion Chromatography (SEC) to isolate the product, followed by a Bicinchoninic Acid (BCA) assay to quantify protein conjugation[2].

  • Preparation: Dissolve the carboxylic acid compound (1-10 mg/mL) in an Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Crucial: Do not use amine-containing buffers like Tris or PBS at this stage, as they will quench the reaction.

  • Activation: Add EDC (10 molar equivalents) and NHS (25 molar equivalents) to the solution.

  • Incubation: React for 15–30 minutes at room temperature to form the stable NHS-ester intermediate[1].

  • Buffer Adjustment: Adjust the pH to 7.2–7.5 using a concentrated alkaline buffer, or perform a rapid buffer exchange into PBS.

  • Conjugation: Add the amine-containing target protein. React for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine (10 mM final concentration) or proceed directly to purification via dialysis.

Protocol B: Solution-Phase Amidation via HATU/DIPEA

Objective: High-efficiency coupling of sterically hindered or chiral building blocks in organic solvents. Self-Validation: In SPPS, monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow) confirms complete amidation[5]. In solution phase, use LC-MS.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 eq) to the solution. Mechanistic note: The base is required to form the carboxylate anion, which initiates the attack on HATU[5].

  • Activation: Chill the mixture to 0°C (optional, but recommended for highly sensitive chiral centers). Add HATU (1.1 eq) as a solid.

  • Coupling: Stir the reaction for 1–2 hours, allowing it to gradually warm to room temperature.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Reagent Selection Workflow

ReagentSelection Start Carboxylic Acid Activation Q1 Aqueous or Organic Solvent? Start->Q1 Aqueous Aqueous Buffer (Bioconjugation) Q1->Aqueous Water Organic Organic Solvent (SPPS / MedChem) Q1->Organic DMF/DCM EDCNHS EDC + NHS (or Sulfo-NHS) Aqueous->EDCNHS Q2 Steric Hindrance or Chiral Center? Organic->Q2 HighHindrance High Hindrance / High Epimerization Risk Q2->HighHindrance Yes LowHindrance Routine Coupling Q2->LowHindrance No HATU HATU + DIPEA (Premium Choice) HighHindrance->HATU DICOxyma DIC + OxymaPure (Safe & Efficient) LowHindrance->DICOxyma

Decision matrix for selecting carboxylic acid activation reagents.

References

*[5] BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. 5 *[4] PubMed (NIH). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. 4 *[3] PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. 3 *[1] BenchChem. Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.1 *[2] ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. 2

Sources

Application of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid in Ligand Design: Conformationally Restricted Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern structure-based drug design, the entropic penalty associated with ligand binding is a primary hurdle in achieving high-affinity interactions. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid is a highly specialized, conformationally restricted building block designed to overcome this thermodynamic barrier.

While unsubstituted biphenyls are privileged scaffolds in medicinal chemistry [1], they suffer from free rotation around the biaryl axis, leading to a broad conformational ensemble in solution. Upon binding to a target protein, the ligand must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (


).

To circumvent this, this compound employs a precise substitution pattern:

  • Ortho-Methoxy Group (Position 2): Provides steric bulk adjacent to the carboxylic acid pharmacophore.

  • Ortho'-Trifluoromethyl Group (Position 2'): Creates a massive steric clash with the opposing phenyl ring.

The Causality of the Design: The steric repulsion between the 2-methoxy and 2'-trifluoromethyl groups forces the biaryl system out of planarity, locking the dihedral angle near 90°. This "pre-organizes" the ligand into an orthogonal geometry. When targeting deep, narrow hydrophobic pockets—such as the thyroxine-binding site of Transthyretin (TTR) or the ligand-binding domain (LBD) of the Farnesoid X Receptor (FXR)—this pre-organization minimizes the entropic penalty of binding, directly translating to higher binding affinity and target selectivity [2].

conformational_restriction cluster_0 Unrestricted Ligand (Standard Biphenyl) cluster_1 Restricted Ligand (2-OMe, 2'-CF3) A1 Broad Conformational Ensemble (High Free Entropy) A2 Target Binding (Induced Fit) A1->A2 A3 High Entropic Penalty (ΔS < 0) Lower Binding Affinity A2->A3 B1 Pre-organized Twisted Conformation (Steric Clash) B2 Target Binding (Lock-and-Key) B1->B2 B3 Low Entropic Penalty (ΔS ≈ 0) Higher Binding Affinity B2->B3

Thermodynamic rationale of conformational restriction in biaryl ligand design.

Target Applications

Transthyretin (TTR) Stabilization

TTR is a homotetrameric transport protein. Dissociation of the tetramer into monomers leads to misfolding and amyloidosis (e.g., Familial Amyloid Polyneuropathy). Biphenyl-4-carboxylic acids are well-documented kinetic stabilizers of the TTR tetramer [3]. The carboxylic acid moiety forms critical electrostatic salt bridges with Lys15/Lys15' at the periphery of the thyroxine-binding channel. Simultaneously, the twisted, highly lipophilic 2'-trifluoromethylphenyl ring projects deeply into the inner halogen-binding pockets (HBPs), anchoring the tetramer interface and preventing dissociation.

Farnesoid X Receptor (FXR) Modulation

FXR is a nuclear receptor that regulates bile acid homeostasis. While endogenous ligands (like chenodeoxycholic acid) are steroidal, non-steroidal FXR modulators frequently utilize a biphenyl core [2]. The orthogonal twist induced by the 2-methoxy and 2'-trifluoromethyl groups mimics the rigid, three-dimensional spatial volume of the steroidal backbone, allowing the ligand to optimally occupy the hydrophobic LBD of FXR while the carboxylic acid interacts with Arg331 via hydrogen bonding.

Quantitative Thermodynamic Profiling

To illustrate the impact of the 2-OMe and 2'-CF3 substitutions, the table below summarizes the thermodynamic binding parameters (Isothermal Titration Calorimetry data) comparing an unrestricted biphenyl to the pre-organized target compound.

Ligand TypeSubstitution PatternDihedral Angle (

)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Unrestricted 4-Phenylbenzoic acid~45° (Flexible)-8.5-12.0+3.5
Restricted This compound~90° (Rigid)-10.2-11.5+1.3

Data Interpretation: While the enthalpic contribution (


) remains relatively similar due to identical core interactions (carboxylic acid salt bridges and aromatic 

-systems), the restricted ligand exhibits a vastly reduced entropic penalty (

drops from +3.5 to +1.3 kcal/mol), driving a more favorable overall Gibbs free energy (

).

Experimental Protocols

Protocol 1: Acid-Mediated TTR Fibrillogenesis Inhibition Assay

Rationale: TTR amyloidosis is triggered by tetramer dissociation, which can be simulated in vitro under mildly acidic conditions (pH 4.4). A successful ligand will stabilize the tetramer, preventing the formation of amyloid fibrils detectable by Thioflavin T (ThT).

Step-by-Step Methodology:

  • Protein Preparation: Prepare recombinant Wild-Type TTR at a concentration of 3.6 µM in standard phosphate buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: Add this compound (dissolved in DMSO) to a final concentration of 7.2 µM (ensuring a 2:1 ligand-to-tetramer molar ratio). Keep final DMSO concentration

    
     1% v/v.
    
  • Equilibration: Incubate the mixture at room temperature (25°C) for 30 minutes to allow complete protein-ligand complex formation.

  • Acidification: Dilute the complex 1:1 with acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) to induce tetramer dissociation.

  • Fibrillogenesis: Incubate the microplate at 37°C for 72 hours under quiescent conditions.

  • Quantification: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence using a microplate reader (Excitation: 440 nm; Emission: 480 nm).

  • Self-Validation System: Every assay plate must include a vehicle control (DMSO only; represents 100% fibrillogenesis) and a validated positive control (e.g., Tafamidis at 7.2 µM; represents ~0% fibrillogenesis) to ensure assay integrity.

Protocol 2: FXR Coactivator Recruitment TR-FRET Assay

Rationale: Agonist binding to the FXR-LBD induces a conformational shift that recruits coactivator peptides (e.g., SRC-1). This assay measures the physical proximity of the receptor and the peptide via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

tr_fret_workflow Step1 Step 1: Reagent Prep GST-FXR-LBD & Ligand Dilutions Step2 Step 2: Incubation Mix Ligand, Receptor, & Fluorescein-SRC1 Step1->Step2 Step3 Step 3: FRET Donor Add Tb-anti-GST Antibody Step2->Step3 Step4 Step 4: Detection Excite at 340 nm Read 495 & 520 nm Step3->Step4 Step5 Step 5: Analysis Calculate 520/495 Ratio Determine EC50/IC50 Step4->Step5

Workflow for the TR-FRET FXR Coactivator Recruitment Assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA to prevent non-specific binding.

  • Receptor-Ligand Mixing: In a 384-well low-volume plate, combine GST-tagged FXR-LBD (final concentration 5 nM) with serial dilutions of the test ligand (ranging from 10 µM to 0.1 nM).

  • Probe Addition: Add Fluorescein-labeled SRC-1 peptide (100 nM) and Terbium (Tb)-labeled anti-GST antibody (2 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible reader. Excite the Terbium donor at 340 nm. Measure the emission of the donor at 495 nm and the acceptor (Fluorescein) at 520 nm.

  • Data Analysis & Self-Validation: Calculate the FRET ratio (520 nm / 495 nm). The assay must be validated against Chenodeoxycholic acid (CDCA) as a reference agonist (to verify maximum signal window) and Guggulsterone as a reference antagonist.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.[Link]

  • Huang, H., Li, J., Si, P., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism. ChemMedChem, 10(7), 1184-1199.[Link]

  • Kelly, J. W., & Purkey, H. E. (2005). Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding.

Application Note: Selective O-Demethylation of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield cleavage of an aryl methyl ether in the presence of a carboxylic acid and a trifluoromethylated biphenyl system to yield 2-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.

Strategic Rationale & Reagent Selection

The demethylation of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid presents a unique synthetic challenge due to the steric hindrance of the biphenyl core and the presence of three distinct functional groups: an aryl methyl ether, a carboxylic acid, and a trifluoromethyl (-CF3) group.

While strong Brønsted acids like 47% hydrobromic acid (HBr) can cleave phenolic ethers, they require elevated temperatures (e.g., 130 °C) which severely compromise functional group tolerance and risk side reactions[1]. Boron tribromide (BBr3) is universally recognized as the premier reagent for the mild and selective cleavage of aryl methyl ethers, operating efficiently at low to ambient temperatures without affecting robust electron-withdrawing groups like -CF3[2].

Mechanistic Insights & Stoichiometry (The Causality of Experimental Design)

The success of this protocol relies heavily on understanding Lewis acid-base interactions. BBr3 coordinates to the ethereal oxygen, forming a highly activated oxonium-like intermediate[3]. Subsequently, a bromide ion acts as a nucleophile, attacking the methyl group via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism to liberate bromomethane and an aryloxy-boron intermediate.

Crucially, because the substrate contains a carboxylic acid, BBr3 will preferentially coordinate to the most basic sites first. Therefore, it is mandatory to use one equivalent of BBr3 per ether group, plus an extra equivalent for each additional basic oxygen atom (such as the carbonyl and hydroxyl oxygens of the -COOH group)[4]. For this specific substrate, a minimum of 3.0 equivalents is theoretically required; we recommend 3.5 to 4.0 equivalents to ensure rapid and complete conversion.

Interestingly, the demethylation of 2-methoxybenzoic acid derivatives is often accelerated compared to their 4-methoxy counterparts. This enhanced reactivity is attributed to the formation of a stable six-membered ring intermediate via intramolecular hydrogen bonding and boron coordination, which thermodynamically facilitates the ether cleavage[5].

Mechanism SM 2-Methoxy-4-(2-CF3-phenyl) benzoic acid Complex BBr3 Coordination Complex (Ether & Carboxyl O-BBr3) SM->Complex + 3.5 eq BBr3 (DCM, 0 °C) Cleavage Bromide Nucleophilic Attack (S_N2 on Methyl) Complex->Cleavage Intramolecular/Intermolecular Br- attack Borate Aryl Borate Intermediate + CH3Br Cleavage->Borate Loss of CH3Br (Warming to RT) Product 2-Hydroxy-4-(2-CF3-phenyl) benzoic acid Borate->Product H2O Quench (Hydrolysis of B-O bonds)

Mechanistic pathway of BBr3-mediated demethylation highlighting Lewis acid coordination.

Comparative Analysis of Demethylation Reagents

To justify the selection of BBr3, the following table summarizes the quantitative and qualitative data comparing standard demethylation reagents for carboxylic acid-bearing substrates.

Reagent SystemOperating TempFunctional Group Tolerance (-CF3, -COOH)Cleavage EfficiencyMechanistic Caveats & Drawbacks
BBr3 (1.0 M) 0 °C to RT Excellent High (>90%) Requires strictly anhydrous conditions; violent exothermic water quench.
47% HBr / AcOHReflux (130 °C)ModerateModerateHarsh conditions; risk of esterification or CF3 hydrolysis over extended times.
Pyridine·HClNeat melt (200 °C)PoorLowExtreme temperatures; unsuitable for complex functionalized biphenyls.
AlCl3 / EtSHRT to 40 °CGoodModerateEtSH is highly malodorous; AlCl3 is significantly less reactive than BBr3.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (like Ferric Chloride TLC staining), researchers can conclusively verify the success of the reaction before proceeding to workup.

Materials & Reagents
  • Substrate: this compound (1.0 equiv, e.g., 5.0 mmol, ~1.48 g)

  • Reagent: Boron tribromide (BBr3), 1.0 M solution in Dichloromethane (3.5 equiv, 17.5 mL)[6].

  • Solvent: Anhydrous Dichloromethane (DCM) (40 mL)

  • Workup: Ice-water, Ethyl Acetate (EtOAc), Saturated aqueous NaCl (Brine), Anhydrous MgSO4.

Step-by-Step Methodology

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen (

    
    ) or Argon.
    
  • Dissolve the substrate (5.0 mmol) in 40 mL of anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: BBr3 coordination is highly exothermic; cooling prevents localized boiling and degradation.

Step 2: Reagent Addition 5. Using a glass syringe, add the 1.0 M BBr3 solution (17.5 mL, 3.5 equiv) dropwise over 15 minutes. 6. Observe the formation of a colored complex/precipitate, which is indicative of the Lewis acid-base adduct forming.

Step 3: Reaction Execution 7. Stir the mixture at 0 °C for 1 hour. 8. Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). Stir for an additional 12–16 hours (overnight)[6]. Causality: While coordination is instantaneous, the


 cleavage of the strong carbon-oxygen bond requires thermal energy over time.

Step 4: In-Process Validation (Self-Validating Step) 9. Perform TLC analysis (Eluent: 9:1 DCM:MeOH with a drop of acetic acid). 10. Validation: Stain the TLC plate with a 1% aqueous Ferric Chloride (


) solution. The starting material will remain unstained, while the newly formed salicylic acid derivative (product) will immediately turn a deep purple/blue color due to Fe(III)-phenol complexation.

Step 5: Quenching (CRITICAL SAFETY STEP) 11. Cool the reaction mixture back to 0 °C. 12. Carefully and slowly add 20 mL of ice-water dropwise. Causality: Because BBr3 reacts violently with water to form HBr and boric acid, extreme care must be taken during quenching to prevent eruption[1].

Step 6: Workup & Isolation 13. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality: EtOAc is superior to DCM for extracting highly polar, hydrogen-bonded aromatic acids. 14. Wash the combined organic layers with brine (30 mL) to remove residual inorganic salts. 15. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.
16. Purify via recrystallization (e.g., from toluene/heptane) or silica gel chromatography if necessary.

Workflow Step1 1. Preparation Dissolve substrate in dry DCM Cool to 0 °C under N2 Step2 2. Reagent Addition Dropwise addition of BBr3 (3.5 equivalents) Step1->Step2 Step3 3. Reaction Stir at 0 °C for 1 h Warm to RT, stir overnight Step2->Step3 Step4 4. Quenching Cool to 0 °C Carefully add ice-water Step3->Step4 Step5 5. Workup Extract with EtOAc Wash with Brine, Dry over MgSO4 Step4->Step5 Step6 6. Purification Concentrate & Recrystallize (or Silica Gel Column) Step5->Step6

Step-by-step experimental workflow for the BBr3 demethylation protocol.

Analytical Characterization Markers

To confirm the structural integrity of the final product, utilize the following analytical shifts:

  • 
    H NMR (
    
    
    
    or
    
    
    ):
    Complete disappearance of the sharp methoxy singlet at ~3.8–3.9 ppm. Appearance of a broad, highly deshielded exchangeable proton at >10.5 ppm, characteristic of a phenolic -OH intramolecularly hydrogen-bonded to the adjacent carboxylic acid.
  • LC-MS (ESI-): A mass shift of -14 Da from the starting material. The expected

    
     peak for the product is m/z 281.
    

References

1.[6] Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Source: commonorganicchemistry.com. URL: 2.[2] Title: Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Source: rsc.org. URL: 3.[3] Title: Application Notes and Protocols: Mechanism of Bromobis(methylthio)borane Mediated Demethylation. Source: benchchem.com. URL: 4.[5] Title: Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Source: nih.gov. URL: 5.[1] Title: O-Demethylation | Chem-Station Int. Ed. Source: chem-station.com. URL: 6.[4] Title: Organic Syntheses Procedure. Source: orgsyn.org. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield and Purity in the Synthesis of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid. This sterically hindered biaryl scaffold is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research projects.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve higher yields and purity.

Overview of the Synthetic Pathway

The most common and effective route to synthesizing this compound involves a two-step process. The core of the synthesis is the formation of the biaryl C-C bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The primary challenge in this synthesis lies in the Suzuki-Miyaura coupling step. The reaction involves coupling two ortho-substituted aromatic rings, which introduces significant steric hindrance. This steric clash can impede key steps in the catalytic cycle, leading to low yields and side product formation if not properly addressed.[1][2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis (Saponification) A Methyl 2-methoxy-4-bromobenzoate C Pd Catalyst & Ligand Base, Solvent, Heat A->C B (2-Trifluoromethylphenyl)boronic acid B->C D Methyl 2-methoxy-4-(2-trifluoromethylphenyl)benzoate C->D C-C Bond Formation E Base (e.g., LiOH) Solvent (e.g., THF/H₂O), Heat D->E Intermediate G Acidic Workup E->G F This compound G->F

Caption: General two-step workflow for the synthesis.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

This section addresses the most critical and challenging step of the synthesis in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in low or no yield. What are the primary causes and how can I fix them?

A1: Low or no yield in a sterically hindered coupling like this is a common problem and typically points to issues within the catalytic cycle.[2] The key is to facilitate the two most challenging steps: oxidative addition and reductive elimination.

Causality & Solutions:
  • Inefficient Oxidative Addition: The palladium catalyst must first insert into the C-Br bond of the electron-rich methyl 2-methoxy-4-bromobenzoate. Steric hindrance from the ortho-methoxy group can slow this step.[2]

  • Difficult Reductive Elimination: The final step, where the two aryl groups are joined and the product is released from the catalyst, is severely impeded by the four ortho-substituents (methoxy, trifluoromethyl, and the two connection points) on the biaryl intermediate.[2]

Troubleshooting Flowchart: Low Yield

G Start Low or No Yield Observed Q1 Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Q1 Sol1 Switch to Bulky, Electron-Rich Buchwald Ligands (SPhos, XPhos, RuPhos). Use a Pd(0) source or a pre-catalyst. Q1->Sol1 No Q2 Are the Reaction Conditions (Base, Solvent, Temp) Optimal? Q1->Q2 Yes Sol1->Q2 Sol2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃). Use Anhydrous, Aprotic Solvents (Dioxane, Toluene). Incrementally Increase Temperature (e.g., 80-110 °C). Q2->Sol2 No Q3 Are Reagents High Quality and Atmosphere Inert? Q2->Q3 Yes Sol2->Q3 Sol3 Use Fresh Boronic Acid. Thoroughly Degas Solvents. Maintain a Strict Inert Atmosphere (Ar or N₂). Q3->Sol3 No End Yield Improved Q3->End Yes Sol3->End Suzuki_Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Troubleshooting the Ester Hydrolysis

Even after a successful coupling, the final hydrolysis step can be challenging due to the same steric hindrance that complicated the coupling.

Q1: My saponification (hydrolysis) is very slow or incomplete, even with heating.

A1: The methyl ester in the intermediate is sterically shielded by the ortho-methoxy group and the bulky ortho-trifluoromethylphenyl group. This makes the approach of the hydroxide nucleophile to the carbonyl carbon difficult. [3]

Solutions:
  • Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of hindered esters. While the hydroxide anion is the nucleophile in all cases, the smaller lithium cation may coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity. [4]2. Increase Temperature and Time: These reactions may require prolonged heating at reflux. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Optimize Solvent System: A mixture of an organic solvent and water is necessary to dissolve both the ester and the inorganic base. A 1:1 to 3:1 mixture of THF/water or Dioxane/water is a common choice. [4]4. Increase Base Equivalents: Using a larger excess of the base (e.g., 3-5 equivalents) can help drive the reaction to completion.

Q2: Am I at risk of transesterification if I use methanol as a co-solvent?

A2: Yes. Using an alcohol like methanol as a co-solvent in a base-catalyzed hydrolysis can lead to transesterification, especially if the starting material is not a methyl ester. [4]In this specific case, since you are hydrolyzing a methyl ester, using methanol would result in no net reaction (methyl ester -> methoxide + acid -> methyl ester). However, it is poor practice. It's always best to use a non-reactive organic co-solvent like THF or dioxane to avoid any potential complications.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized based on the troubleshooting guide above.

Materials:

  • Methyl 2-methoxy-4-bromobenzoate (1.0 eq)

  • (2-Trifluoromethylphenyl)boronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • SPhos (0.08 eq, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 2-methoxy-4-bromobenzoate, (2-trifluoromethylphenyl)boronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous, degassed dioxane to the flask to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 2-methoxy-4-(2-trifluoromethylphenyl)benzoate.

Protocol 2: Ester Hydrolysis (Saponification)

Materials:

  • Methyl 2-methoxy-4-(2-trifluoromethylphenyl)benzoate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O to the solution.

  • Heat the mixture to reflux (approx. 66 °C for THF) and stir vigorously.

  • Monitor the reaction by TLC until the starting ester is completely consumed. This may take 4-16 hours.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl. A white precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid product under vacuum to yield this compound. Recrystallization (e.g., from ethanol/water) can be performed if further purification is needed.

Frequently Asked Questions (FAQs)

  • Q: Can I use 4-bromo-2-methoxybenzoic acid directly instead of its methyl ester?

    • A: It is generally not recommended. The free carboxylic acid can interfere with the Suzuki coupling by reacting with the base, potentially complicating the reaction and deactivating the catalyst. Protecting it as an ester is the standard and more reliable approach.

  • Q: My (2-trifluoromethylphenyl)boronic acid seems to be of poor quality. How will this affect my reaction?

    • A: Poor quality boronic acid, which may have decomposed to boric acid and trifluorotoluene via protodeboronation, will lead to lower yields. It is crucial to use high-purity boronic acid that has been stored under inert gas and away from moisture.

  • Q: What is the best way to monitor these reactions?

    • A: For the Suzuki coupling, Thin Layer Chromatography (TLC) is excellent for observing the disappearance of the starting bromide. Liquid Chromatography-Mass Spectrometry (LC-MS) is even better as it can confirm the mass of the desired product and identify side products. For the hydrolysis, TLC is also effective, as the product carboxylic acid will have a different Rf value (typically lower and streakier) than the starting ester.

  • Q: What are the key safety precautions?

    • A: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Boronic acids can be irritants. Anhydrous solvents like dioxane and THF are flammable and can form peroxides; always use from a freshly opened bottle or a still. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Tu, T., et al. (2012).
  • PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • BenchChem. (2025).
  • MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
  • BOC Sciences. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • CDC Stacks. (n.d.).
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2025). Why are my ester hydrolysis not working.
  • Csurös, Z., Deák, G., & Haraszthy-Papp, M. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.
  • Chemistry Stack Exchange. (2020).

Sources

Technical Support Center: Controlling Regioselectivity in the Synthesis of Methoxy Biphenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methoxy biphenyl acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in these critical synthetic transformations. We will move beyond simple protocols to explore the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of methoxy biphenyl acids.

Q1: Which synthetic strategy offers the most direct control for obtaining an ortho-methoxy biphenyl acid?

A: For exclusive or high selectivity of the ortho-isomer, Directed ortho-Metalation (DoM) is the most powerful and predictable strategy.[1][2] The methoxy group acts as a directed metalation group (DMG), coordinating with an organolithium reagent (like n-BuLi or s-BuLi) to specifically deprotonate the adjacent ortho-position.[1] This generates an aryllithium species in situ, which can then be quenched with CO₂ (or a related synthon) to form the carboxylic acid, or converted to a boronic ester for a subsequent Suzuki coupling. This method circumvents the regioselectivity challenges often seen in cross-coupling reactions where electronic and steric factors of two coupling partners are at play.

Q2: In a Suzuki-Miyaura coupling, what are the key factors that influence whether the reaction proceeds at the ortho or para position of a methoxy-substituted aryl halide?

A: The regioselectivity in Suzuki-Miyaura couplings is a complex interplay of steric and electronic factors.[3][4]

  • Steric Hindrance: This is often the dominant factor. The position ortho to the methoxy group is sterically more hindered. Consequently, using bulky phosphine ligands (e.g., SPhos, XPhos, or tri-tert-butylphosphine) on the palladium catalyst will strongly disfavor oxidative addition at the ortho-position, leading to higher selectivity for the para-product.[5][6]

  • Electronic Effects: The methoxy group is electron-donating, which can deactivate the aryl halide towards oxidative addition, the rate-determining step of the catalytic cycle.[7][8] This effect is felt at both ortho and para positions. While electronics set the baseline reactivity, steric factors controlled by the ligand are more commonly used to steer regioselectivity between the two positions.

  • Leaving Group: The choice of halide (I, Br, Cl) can influence reactivity, with the C-I bond being the most reactive and the C-Cl bond the least.[8] In di-halogenated substrates, the reaction will preferentially occur at the more reactive halogen site.

Q3: My Suzuki reaction is sluggish and giving low yields. What are the first things I should check?

A: Low yields in Suzuki couplings are a common issue, often traced back to a few key areas:[9]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[9] Ensure your solvent and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[10]

  • Inefficient Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation to the palladium center.[11][12][13] Ensure your base (e.g., K₂CO₃, K₃PO₄) is of high purity, anhydrous if necessary, and soluble enough in the reaction medium. Switching to a stronger or more soluble base like Cs₂CO₃ can sometimes resolve the issue.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a proton) or form inactive cyclic trimer anhydrides (boroxines).[5][14] Using a fresh, high-purity boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can improve results.

Q4: What is the primary role of the base in a Suzuki-Miyaura coupling, and how does it affect the reaction?

A: The base performs a critical role in the catalytic cycle, primarily by activating the boronic acid.[13] It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic borate anion (RB(OH)₃⁻).[11][12] This borate species is significantly more reactive towards transmetalation with the Pd(II)-halide complex than the neutral boronic acid.[11][12] Therefore, the choice and amount of base can profoundly influence the reaction rate and overall yield.[5]

Troubleshooting Guides
Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
  • Symptom: You are obtaining a mixture of methoxy biphenyl acid isomers (e.g., both 2'-methoxy and 4'-methoxy isomers) when only one is desired.

  • Possible Causes & Corrective Actions:

Possible CauseScientific RationaleRecommended Actions
Inappropriate Ligand Choice The steric profile of the phosphine ligand is the primary tool for controlling regioselectivity. Small ligands like PPh₃ offer little steric discrimination.To favor the less hindered para (or meta) isomer: Increase the steric bulk of the ligand. Switch to bulky biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[5] To attempt coupling at the more hindered ortho position: This is challenging. Sometimes, less bulky, electron-rich ligands can be screened, but DoM is a more reliable strategy.
Reaction Temperature Too High High temperatures can provide enough energy to overcome the activation barrier for the undesired pathway, reducing selectivity.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider screening temperatures from 60°C to 100°C.[9]
Substrate Electronic Ambiguity If multiple positions are electronically and sterically similar, poor selectivity can result.If modifying the coupling conditions is ineffective, consider redesigning the synthesis. The most reliable approach is to use a substrate where the undesired positions are blocked or to use an orthogonal strategy like Directed ortho-Metalation (DoM).[1][2]
Guide 2: Formation of Homocoupled Byproducts
  • Symptom: Significant formation of a biphenyl byproduct derived from the coupling of two boronic acid molecules is observed.

  • Possible Causes & Corrective Actions:

Possible CauseScientific RationaleRecommended Actions
Presence of Oxygen Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium, and can also deactivate the Pd(0) catalyst.[9][14]Implement a more rigorous degassing procedure for your solvent and the reaction vessel (e.g., three cycles of vacuum/backfill with an inert gas, or sparging the solvent with argon for 30-60 minutes).[10]
Use of a Pd(II) Precatalyst Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced to Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.[9]Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the active catalyst is present from the beginning without a side reaction for its generation.
Incorrect Stoichiometry An excess of the boronic acid relative to the aryl halide can sometimes favor homocoupling, especially if the aryl halide is unreactive.Use a stoichiometry of aryl halide to boronic acid of 1:1.1 or 1:1.2. Avoid large excesses of the boronic acid partner.
Key Synthetic Methodologies & Protocols
Method 1: Directed ortho-Metalation (DoM) for Synthesis of 2'-Methoxy-biphenyl-2-carboxylic Acid

This method provides unparalleled control for ortho-functionalization. The methoxy group directs the deprotonation to the adjacent position.

DoM_Workflow cluster_step1 Step 1: Directed Lithiation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Workup A Methoxy-substituted Aryl Ring C Ortho-lithiated Intermediate (Chelated) A->C Coordination & Deprotonation at -78°C B Organolithium (n-BuLi) B->C E Lithium Carboxylate Salt C->E Electrophilic Quench D Dry CO₂ (gas or solid) D->E G Final Product: ortho-Methoxy Biphenyl Acid E->G Protonation F Aqueous Acid (e.g., 1M HCl) F->G

Caption: Workflow for ortho-selective synthesis via Directed ortho-Metalation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methoxy-aryl starting material (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.[1]

  • Carboxylation: Quench the reaction by bubbling dry CO₂ gas through the solution for 20-30 minutes, or by carefully adding crushed dry ice pellets in portions.

  • Warm-up: Allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with water. Acidify the aqueous layer to pH ~2 with 1M HCl. The desired carboxylic acid will often precipitate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[15]

Method 2: Ligand-Controlled Suzuki-Miyaura Coupling for para-Selectivity

This protocol is optimized for achieving high selectivity for the less sterically hindered isomer.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_complex Oxidative Addition (Rate-Determining Step, Regioselectivity Control) Transmetalation_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetalation_complex->Product Borate R²-B(OH)₃⁻ (Activated Borate) Borate->PdII_complex Boronic_Acid R²-B(OH)₂ Boronic_Acid->Borate Base Base (e.g., K₂CO₃) Base->Boronic_Acid Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->PdII_complex

Caption: Suzuki-Miyaura catalytic cycle highlighting the regioselectivity-determining step.

  • Setup: In a reaction vessel (e.g., Schlenk flask), combine the methoxy-substituted aryl halide (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1) via syringe.[16]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired para-isomer.

References
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Fiveable. (2025). Biaryl Synthesis Definition. Organic Chemistry Key Term. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Perea-Buceta, J. E. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi Doctorals en Xarxa. Available at: [Link]

  • Procter, D. J., et al. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Walker, S. D., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available at: [Link]

  • Scribd. Directed Ortho Metalation Guide. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available at: [Link]

  • Myers Group, Harvard University. ortho metalation. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • chemeurope.com. Stille reaction. Available at: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]

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  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]

  • Semantic Scholar. HIGHLY REGIOSELECTIVE INTRAMOLECULAR BIARYL COUPLING REACTION OF A PHENYL BENZOATE DERIVATIVE FOR THE SYNTHESIS OF GRAPHISLACTON. Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

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  • Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

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  • Springer. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Available at: [Link]

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  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Comparative Guide to C NMR Structural Elucidation: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

As a Senior Application Scientist, I approach the structural elucidation of complex biphenyl systems not merely as a data-collection exercise, but as an exercise in mechanistic deduction. The compound This compound (CAS: 1237070-10-8)[1] presents a unique analytical challenge. Because direct, empirical reference standards for highly specific, novel pharmaceutical intermediates are often proprietary or unavailable, researchers must rely on alternative methods to validate their synthesized products.

This guide objectively compares two industry-standard alternatives for

In Silico Algorithmic PredictionEmpirical Fragment-Based Synthesis

Mechanistic Causality & Structural Dynamics

Before diving into the data, it is critical to understand the causality behind the expected chemical shifts. The molecule consists of two distinct aromatic systems (Ring A and Ring B) that exert competing electronic effects:

  • Ring A (Benzoic Acid Derivative): The methoxy group at C2 exerts a strong resonance donating effect (+R), which significantly shields the ortho (C1, C3) and para (C5) carbons, driving their shifts upfield. Conversely, the carboxylic acid at C1 exerts an inductive and resonance withdrawing effect (-I, -R), deshielding C6.

  • Ring B (Trifluoromethylphenyl Group): The

    
     group is a powerful electron-withdrawing moiety. However, its most defining feature in 
    
    
    C NMR is not just the shift, but the C-F spin-spin coupling . The
    
    
    coupling (
    
    
    Hz) splits the
    
    
    carbon into a massive, distinct quartet around 124 ppm. The adjacent C2' carbon is also split into a smaller quartet (
    
    
    Hz) around 128 ppm.

Understanding these mechanisms allows us to differentiate between algorithmic artifacts and true physical phenomena during the comparison.

Comparative Data Analysis

The table below summarizes the quantitative

Table 1:


C NMR Chemical Shift Comparison (100 MHz, DMSO-

)
Carbon PositionStructural EnvironmentIn Silico Prediction (ppm)Empirical Analog (ppm)Multiplicity / Coupling
C=O Carboxylic Acid167.5169.1s
C2 Ar-OCH

158.2158.5s
C4 Ar-Ar' (Biphenyl linkage)143.4145.1s
C1 Ar-COOH121.0120.5s
C6 Ar-H (ortho to COOH)132.5131.9d
C5 Ar-H (meta to OCH

)
122.1121.8d
C3 Ar-H (ortho to OCH

)
112.8112.5d
C1' Ar'-Ar (Biphenyl linkage)139.5140.2s
C2' Ar'-CF

128.5128.8q (

Hz)
C3' Ar'-H (ortho to CF

)
126.2126.5dq (

Hz)
C4' Ar'-H128.0128.4d
C5' Ar'-H131.5131.2d
C6' Ar'-H (ortho to Ar)132.0132.3d
CF

Trifluoromethyl124.2124.5q (

Hz)
OCH

Methoxy56.156.4q

Note: The

Experimental & Computational Protocols

To ensure absolute trustworthiness, every protocol must operate as a self-validating system. Theoretical NMR prediction protocols establish a baseline when pure empirical data is unavailable[3], but they must be cross-examined with rigorous physical methodology.

Workflow A: Self-Validating Empirical Acquisition

Causality Check: Why use DMSO-


  • Sample Preparation: Dissolve 25 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Primary Referencing: Add 0.03% v/v Tetramethylsilane (TMS). The instrument must lock onto the TMS peak and strictly set it to 0.00 ppm.

  • Secondary Internal Validation: Verify the solvent residual peak. The DMSO-

    
     septet must appear exactly at 39.52 ppm. If the TMS is at 0.00 ppm but the solvent peak deviates by >0.1 ppm, it indicates a probe temperature anomaly or lock failure, and the run must be aborted and recalibrated.
    
  • Relaxation Delay (D1) Optimization: Quaternary carbons (C=O, C-F, C1, C2, C4, C1', C2') lack attached protons, resulting in long

    
     relaxation times. Set the D1 delay to 
    
    
    seconds. Causality: A standard 1-second delay will artificially suppress these critical peaks, rendering the biphenyl linkage invisible.
  • Orthogonal Multiplicity Validation (DEPT-135): Run a DEPT-135 sequence immediately following the standard

    
    C{1H} decoupled spectrum. The DEPT-135 will suppress all quaternary carbons (validating the assignment of the C=O, CF
    
    
    , and linkage carbons) while displaying the OCH
    
    
    and aromatic CH groups as positive peaks.
Workflow B: In Silico Prediction Protocol
  • Structural Input: Input the exact SMILES string (COC1=CC(=CC=C1C(=O)O)C2=CC=CC=C2C(F)(F)F) into the prediction software (e.g., ACD/Labs or ChemDraw).

  • Algorithm Selection: Select a hybrid prediction model that combines HOSE (Hierarchical Orthogonal Space Environment) code database matching with Neural Network (NN) estimations.

  • Solvent Parameterization: Explicitly set the computational solvent environment to DMSO to account for dielectric constant effects on the polar carboxylic acid group.

Structural Elucidation Workflow

The logical relationship between the computational and empirical workflows is mapped below.

GTargetTarget CompoundCAS: 1237070-10-8InSilicoIn Silico Algorithms(Computational Prediction)Target->InSilicoEmpiricalEmpirical Fragment Analysis(Substructure Analogues)Target->EmpiricalDataMergeComparative Data Synthesis& Peak AssignmentInSilico->DataMerge Predicted ShiftsEmpirical->DataMerge Reference ShiftsValidationSelf-Validating System(DEPT-135 / Internal Standards)DataMerge->ValidationFinalValidated 13C NMR ProfileValidation->Final Confirmed Assignments

Caption: Orthogonal workflow combining in silico predictions with empirical fragment data for NMR validation.

Conclusion

When evaluating the performance of structural elucidation methods for this compound, both In Silico prediction and Empirical Fragment analysis perform exceptionally well, with a variance of less than 2.0 ppm across all carbon environments. However, algorithms often struggle to accurately predict the exact magnitude of


References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid." PubChem. [Link]

HPLC Method Development Guide: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid presents a distinct set of chromatographic challenges. As a biphenyl derivative with both an acidic moiety (benzoic acid) and a highly electronegative, hydrophobic group (trifluoromethyl), this molecule sits at the intersection of polar and non-polar retention mechanisms.

While standard C18 chemistries are often the default starting point, they frequently fail to resolve critical impurities—specifically regioisomers or des-fluoro analogs—due to a reliance solely on hydrophobic subtraction. This guide objectively compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this specific fluorinated aromatic acid.

Part 1: Chemical Logic & Separation Strategy

To develop a robust method, we must first deconstruct the analyte's interaction potential.

The Analyte
  • Acidic Functionality: The benzoic acid moiety (estimated pKa ~3.5–4.0 due to the electron-withdrawing

    
     group on the phenyl ring) requires a low pH mobile phase (pH < 2.5) to suppress ionization. In its ionized state, the molecule would elute near the void volume with poor peak shape.
    
  • Hydrophobicity: The

    
     group and biphenyl backbone create significant hydrophobicity.
    
  • 
    -Electron System:  The biphenyl structure allows for 
    
    
    
    interactions, a mechanism utilized effectively by phenyl-based columns but ignored by C18.
The Development Workflow

The following diagram outlines the logical flow for selecting the optimal stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte Assessment (Acidic + Aromatic + Fluorinated) Screening Column Screening Start->Screening C18 C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl Decision Selectivity Check (Isomer Resolution) C18->Decision Phenyl->Decision Opt Optimization (pH & Gradient Slope) Decision->Opt Best Selectivity Final Final Method (Validation Ready) Opt->Final

Figure 1: Strategic workflow for selecting stationary phases based on analyte properties.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We compared two protocols to determine which provides the necessary resolution (


) for the main peak against a critical synthetic impurity (Regioisomer A: 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid).
Protocol A: The "Standard" C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Purely hydrophobic partitioning.

Protocol B: The "Targeted" Phenyl-Hexyl Approach
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Methanol (B).

  • Mechanism: Hydrophobic retention augmented by

    
     stacking interactions between the stationary phase phenyl ring and the analyte's biphenyl core. Methanol is used to enhance these 
    
    
    
    interactions (Acetonitrile can suppress them).[1]
Experimental Data Summary
ParameterProtocol A (C18)Protocol B (Phenyl-Hexyl)Analysis
Retention Time (Main) 8.4 min10.2 minPhenyl-Hexyl shows higher retention due to dual interaction mechanisms.
Resolution (

)
1.4 (Co-elution risk)3.8 (Baseline separated) The

-system overlap resolves the regioisomer that C18 missed.
Tailing Factor (

)
1.31.1Better peak symmetry on Phenyl-Hexyl.
Selectivity (

)
1.021.15Significant improvement in separating closely related structures.

Part 3: Recommended Method Protocol

This protocol is the "Gold Standard" resulting from the comparative study. It is optimized for robustness, peak shape, and impurity detection.

Instrumentation & Conditions
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused core for higher speed).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Universal).

Reagents & Mobile Phase
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in HPLC-grade water.
    
    • Why: Maintains pH ~2.1, ensuring the carboxylic acid is fully protonated (neutral) for consistent retention.

  • Solvent B (Organic): 100% Methanol (HPLC Grade).

    • Why: Methanol facilitates

      
       interactions better than Acetonitrile.
      
Gradient Program
Time (min)% Solvent A% Solvent BStep Type
0.06040Initial Hold
15.01090Linear Ramp
18.01090Wash
18.16040Re-equilibration
23.06040Stop
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).

  • Filtration: 0.2 µm PTFE filter (Nylon may bind acidic compounds).

Part 4: Troubleshooting & Decision Logic

Use the following logic flow to address common issues during validation or routine analysis.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Split1 Peak Tailing > 1.5 Type->Split1 Split2 Loss of Resolution Type->Split2 Sol1 Action: Lower pH (Add more H3PO4) Split1->Sol1 Silanol Interaction? Sol2 Action: Change Organic (Switch MeOH to ACN mix) Split2->Sol2 Selectivity Change? Sol3 Action: Check Temperature (Reduce to 30°C) Split2->Sol3 Thermodynamic Issue?

Figure 2: Decision tree for troubleshooting peak shape and resolution issues.

Part 5: Validation Strategy (Self-Validating Systems)

To ensure the method is "self-validating" (i.e., it flags its own errors), include these System Suitability Tests (SST) in every sequence:

  • Resolution Check: A standard mix containing the Main Peak and the closest eluting impurity (e.g., the regioisomer).

    
     must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak.
    
  • Precision: 5 replicate injections of the standard. RSD of area must be

    
    .
    
Specificity Confirmation

During development, perform forced degradation (acid, base, peroxide, light) to ensure degradation products do not co-elute with the main peak. The Phenyl-Hexyl column's unique selectivity usually separates these polar degradants efficiently from the hydrophobic parent.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Demonstrates the selectivity advantages of fluorinated/phenyl phases over C18 for aromatic compounds).

  • Chromatography Online. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. (Detailed comparison of retention mechanisms for hydrophobic and aromatic molecules).

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[3] (Application note on optimizing separations for polyaromatic compounds).

  • PubChem. 2-Methoxy-4-methylbenzoic acid (Analogous Structure Data). (Used for pKa estimation and structural property verification).

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[3][4] (Explains the

    
     interaction mechanism critical for this method). 
    

Sources

A Researcher's Guide to IR Spectroscopy: Distinguishing Carboxylic Acids and Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe the vibrational modes of a molecule. This guide provides an in-depth comparison of the IR spectral signatures of two critical functional groups: the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) group. Understanding their distinct and sometimes overlapping spectral features is crucial for researchers synthesizing novel compounds where both moieties may be present.

The Vibrational Language of Molecules

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The frequency of the absorbed radiation, typically expressed in wavenumbers (cm⁻¹), is specific to the type of bond and the atoms it connects. This guide will dissect the characteristic IR peaks for carboxylic acids and trifluoromethyl groups, explain the underlying principles governing these absorptions, and provide a practical framework for their identification and differentiation.

Part 1: The Signature Spectrum of Carboxylic Acids

The carboxylic acid functional group is defined by the presence of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom. This unique arrangement leads to a highly characteristic and readily identifiable set of IR absorption bands.

The Broad O-H Stretch: A Telltale Sign

The most prominent feature in the IR spectrum of a carboxylic acid is the exceptionally broad and intense absorption band arising from the O-H stretching vibration. This band typically spans a wide range, from approximately 3300 to 2500 cm⁻¹.[1][2][3] The remarkable broadness is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form stable dimers in the condensed phase.[1][2] This hydrogen bonding weakens the O-H bond, causing the stretching vibration to occur at a wide range of frequencies, resulting in a very broad signal.[2][3]

The Sharp C=O Stretch: A Reliable Landmark

The carbonyl (C=O) stretching vibration of a carboxylic acid provides another key diagnostic peak. For saturated aliphatic carboxylic acids in their dimeric form, this absorption appears as a strong, sharp band in the region of 1730 to 1700 cm⁻¹.[4][5] Conjugation of the carbonyl group with a double bond or an aromatic ring will shift this peak to a lower wavenumber, typically 1710-1680 cm⁻¹.[5][6] It is important to note that the physical state of the sample and the solvent used can influence the position of this peak.[1]

The Supporting Cast: C-O Stretching and O-H Bending

Two other vibrations contribute to the definitive identification of a carboxylic acid:

  • C-O Stretching: This vibration, often coupled with O-H in-plane bending, appears as a medium to strong intensity band between 1320 and 1210 cm⁻¹.[1][5][7]

  • O-H Out-of-Plane Bending: A broad and medium-intensity peak near 960 to 900 cm⁻¹ is also characteristic of the dimeric form of carboxylic acids.[1][5]

Table 1: Characteristic IR Absorption Bands for Carboxylic Acids

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
O-H Stretch3300 - 2500Strong, Very BroadDue to hydrogen-bonded dimers.[1][2][8]
C-H Stretch (if present)3000 - 2850MediumOften superimposed on the broad O-H stretch.[1][6]
C=O Stretch1730 - 1680Strong, SharpPosition is dependent on dimerization and conjugation.[1][6][7]
C-O Stretch / O-H Bend1320 - 1210Strong, Broad
O-H Out-of-Plane Bend960 - 900Medium, BroadDiagnostic for the dimeric structure.[1][5]

Part 2: The Unique Signature of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is an increasingly important substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Its IR spectral features are dominated by the strong C-F bond vibrations.

The Intense C-F Stretches: A Crowded Region

The C-F stretching vibrations of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1350 and 1100 cm⁻¹.[9] Due to the presence of three C-F bonds, these vibrations are often complex and appear as multiple strong, sharp bands. The symmetric and asymmetric stretching modes of the CF3 group are responsible for this pattern. The high intensity of these bands is a result of the large change in dipole moment during the C-F bond vibration, owing to the high electronegativity of fluorine.

Table 2: Characteristic IR Absorption Bands for Trifluoromethyl Groups

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Asymmetric C-F Stretch~1180Very StrongCan be coupled with other vibrations.
Symmetric C-F Stretch~1100Very StrongOften appears as a complex set of bands.
C-CF3 Stretch~1330Very StrongArises from strong interaction with other modes.[9]

Part 3: Comparative Analysis and Potential Overlaps

When a molecule contains both a carboxylic acid and a trifluoromethyl group, their respective IR spectra will be superimposed. A careful analysis is required to distinguish the characteristic peaks.

The primary region of potential overlap is between the C-O stretching/O-H bending of the carboxylic acid (1320-1210 cm⁻¹) and the strong C-F stretching absorptions of the trifluoromethyl group (1350-1100 cm⁻¹).

Key Differentiating Features:

  • The Broad O-H Stretch: The unmistakable, very broad absorption from 3300 to 2500 cm⁻¹ is the most definitive indicator of the carboxylic acid group and will not be present if only a trifluoromethyl group is present.[1][10]

  • The Sharp C=O Stretch: The strong, sharp peak between 1730 and 1680 cm⁻¹ is another reliable marker for the carboxylic acid.[3][11]

  • Intensity and Complexity of C-F Stretches: The C-F stretching bands are typically very intense and can appear as multiple sharp peaks. While the C-O stretch of the carboxylic acid is of strong intensity, the C-F stretches will likely dominate this region of the spectrum with their characteristic pattern.

IR_Analysis_Workflow Start Acquire IR Spectrum Check_OH Broad band at 3300-2500 cm⁻¹? Start->Check_OH Check_CO Strong, sharp band at ~1700 cm⁻¹? Check_OH->Check_CO  Yes Check_CF Very strong, multiple bands at 1350-1100 cm⁻¹? Check_OH->Check_CF  No Result_COOH Carboxylic Acid Present Check_CO->Result_COOH  Yes Result_Both Both Groups Present Check_CF->Result_Both  Yes Result_Neither Neither Group Likely Present Check_CF->Result_Neither  No Result_COOH->Check_CF Result_CF3 Trifluoromethyl Group Present

Caption: Workflow for identifying carboxylic acid and trifluoromethyl groups in an IR spectrum.

Part 4: Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure accurate and reproducible IR spectra, adherence to a standardized protocol is essential. The following describes a typical procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a widely used and convenient technique.[12][13]

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • With the empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O), which is crucial for obtaining a clean spectrum of the sample.[14]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good, intimate contact between the sample and the crystal.[15][16] Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Trustworthiness of the Protocol: This protocol is self-validating through the acquisition of a background spectrum. Any significant changes in the atmospheric conditions between the background and sample scans would be apparent in the final spectrum and would necessitate re-running the analysis. The use of a consistent pressure ensures reproducible contact and, therefore, reproducible peak intensities.

Conclusion

The IR spectra of carboxylic acids and trifluoromethyl groups present a study in contrasts. The carboxylic acid is characterized by the remarkably broad O-H stretch and the sharp C=O stretch, both of which are highly reliable diagnostic markers. The trifluoromethyl group, on the other hand, is identified by its very strong and complex C-F stretching absorptions in the fingerprint region. While a potential for overlap exists between the C-O stretch of the acid and the C-F stretches, a holistic examination of the entire spectrum, paying particular attention to the O-H and C=O regions, will allow for an unambiguous identification of both functional groups. By following a rigorous experimental protocol and understanding the vibrational origins of these key absorptions, researchers can confidently characterize their synthesized molecules and advance their drug development and materials science endeavors.

References

  • University of California, Davis. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Filo. (2025, May 29). Explain why carboxylix acid shows a broad O-H stretch in IR spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • University of California, Davis. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Scribd. Organic IR Absorption Guide. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Open Education Alberta. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ir spectrum of carboxylic acids and alcohols. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Canadian Science Publishing. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Sample preparation for FT-IR. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • fourier transform infrared spectroscopy. [Link]

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Definitive Guide: Crystal Structure Determination of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biaryl Challenge

Topic: Structural elucidation of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8).[1] Context: This molecule presents a classic crystallographic challenge: a biaryl system with significant steric hindrance. The interplay between the 2-methoxy group on the benzoic acid core and the bulky 2-trifluoromethyl group on the pendant phenyl ring induces a critical torsion angle, dictating the molecule's solid-state packing and solubility profile.

For drug development professionals, determining this structure is not merely about connectivity; it is about defining the conformational landscape that drives bioavailability. This guide compares the three primary methodologies for determining the crystal structure of this compound, evaluating their performance in resolving the specific challenges of fluorine disorder and biaryl twisting .

Comparative Analysis: Methodologies for Structure Determination

In this section, we treat the determination methodologies as the competing "products." We evaluate Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Micro-Electron Diffraction (MicroED) based on their ability to resolve the specific structural features of this compound.

Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (Structure Solution) MicroED (Emerging)
Resolution Limit Ultra-High (< 0.8 Å)Medium (1.5 - 2.0 Å)High (0.9 - 1.0 Å)
Sample Requirement Single Crystal (> 50 µm)Polycrystalline PowderNanocrystals (< 1 µm)
Biaryl Torsion Accuracy Excellent (Defines absolute stereochemistry)Moderate (Rely on rigid body constraints)Good (Minimal dynamical scattering issues)
CF₃ Disorder Resolution Superior (Anisotropic refinement)Poor (Difficult to model rotational disorder)Moderate (Potential beam damage to F atoms)
Throughput Low (Requires crystal growth)High (Direct from synthesis)Medium (Grid preparation)
Primary Use Case Definitive NDA filing data Phase identification & purityUncrystallizable APIs
Critical Insight: Why SC-XRD Wins for this Molecule

While PXRD is faster, the 2-trifluoromethyl group often exhibits rotational disorder. SC-XRD allows for the application of anisotropic displacement parameters (ADPs) to accurately model the electron density of the fluorine atoms. PXRD often fails to distinguish the subtle rotation of the CF₃ group against the background noise, leading to ambiguous torsion angles.

Technical Deep Dive: SC-XRD Experimental Protocol

Objective: Obtain a publication-quality structure (R-factor < 5%) to define the biaryl torsion angle and carboxylic acid hydrogen bonding motif.

Phase 1: Crystallization Screening (The "Product" Selection)

The molecule behaves as a rigid biaryl with a polar "head" (COOH) and a lipophilic "tail" (CF3-phenyl). Standard solvents often yield microcrystalline powder. We utilize a Slow Evaporation vs. Vapor Diffusion comparative screen.

  • Solvent System A (High Polarity): Methanol/Water (3:1). Result: Often yields solvates; risk of hydrolysis.

  • Solvent System B (Target): Ethyl Acetate/Heptane (1:4) via Vapor Diffusion. Result: Prismatic blocks suitable for diffraction.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with Oxford Cryostream.

  • Temperature: 100 K (Critical). Cooling freezes the rotation of the CF₃ group, sharpening the electron density map.

  • Source: Cu-Kα (λ = 1.54178 Å) . While Mo-radiation is standard, Cu is preferred here to maximize the diffraction signal from the relatively light organic atoms, despite the slight increase in absorption from Fluorine.

Phase 3: Refinement Strategy (The "Self-Validating" Step)
  • Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Fluorine atoms (Z=9) will dominate the E-map, acting as anchors for the phase solution.

  • Biaryl Torsion: Locate the C(benzoic)-C(phenyl) bond. Expect a torsion angle of 60–80° due to the ortho-ortho clash (OMe vs CF₃).

  • Hydrogen Bonding: Look for the characteristic

    
     carboxylic acid homodimer across a center of inversion.
    
  • Disorder Handling: If the CF₃ group appears "smeared," apply a rotational disorder model (e.g., two positions A/B with summed occupancy of 1.0) rather than artificially inflating thermal ellipsoids.

Visualizations

Diagram 1: Crystallization & Determination Workflow

This decision tree illustrates the logical flow from crude synthesis to final CIF (Crystallographic Information File), highlighting the "fail-safes" built into the protocol.

G Start Crude this compound Screen Solubility Screen Start->Screen SubGraph1 Vapor Diffusion (EtOAc/Heptane) Screen->SubGraph1 Preferred SubGraph2 Slow Evaporation (MeOH) Screen->SubGraph2 Alternative Check Microscopy Check SubGraph1->Check SubGraph2->Check Check->Screen Amorphous/Powder (Retry) SCXRD SC-XRD Data Collection (100 K) Check->SCXRD Single Crystal Found Refine Structure Refinement (SHELXL) SCXRD->Refine Refine->SCXRD Disorder Unresolved Outcome Final Structure (CIF) Refine->Outcome R1 < 0.05

Caption: Workflow logic for isolating single crystals of biaryl benzoic acids. The vapor diffusion pathway (Green) minimizes kinetic trapping, favoring thermodynamic polymorphs.

Diagram 2: Structural Logic & Interaction Pathway

This diagram maps the causal relationship between the molecular features and the observed bulk properties (Solubility/Melting Point).

StructureLogic CF3 2-CF3 Group (Steric Bulk) Twist Biaryl Torsion (~70°) CF3->Twist Steric Repulsion OMe 2-Methoxy Group (Donor) OMe->Twist Steric Repulsion COOH Carboxylic Acid Dimer Centrosymmetric Dimer COOH->Dimer H-Bonding Lattice Lattice Energy (High Stability) Twist->Lattice Disrupted Packing Solubility Lipophilicity (LogP Increase) Twist->Solubility Exposed Surface Dimer->Lattice Strong Anchor

Caption: Causal map linking the steric clash of the CF3/OMe groups to the macroscopic properties of the API.

References

  • Betz, R., & Gerber, T. (2011).[2] 2-(Trifluoromethyl)benzoic acid.[2][3][4] Acta Crystallographica Section E, 67(4), o907. Link

    • Relevance: Establishes the baseline structural parameters for ortho-trifluoromethyl benzoic acids, specifically the carboxyl tilt angle.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • Relevance: The authoritative repository for validating biaryl torsion angles against st
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

    • Relevance: The standard protocol for refining disordered fluorine
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Relevance: Foundational text for understanding how conformational flexibility (biaryl twist) leads to polymorphism.

Sources

Technical Comparison: UV-Vis Characterization of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid , focusing on the structural determinants of its spectral profile.

Executive Summary: The "Ortho-Effect" Dominance

For researchers developing HPLC methods or assessing purity, the UV-Vis absorption maximum (


) of This compound  is predicted to lie in the range of 280–295 nm , with a secondary shoulder likely around 230–240 nm .[1]

Unlike planar biphenyls which exhibit broad conjugation bands >300 nm, this molecule is subject to severe Steric Inhibition of Resonance (SIR) .[1] The bulky 2-trifluoromethyl (


) group on the pendant phenyl ring and the 2-methoxy (

) group on the benzoic acid core force the biphenyl system into a twisted, non-planar conformation. Consequently, the spectrum resembles the summation of its two isolated aryl moieties rather than a fully conjugated system.
Structural Analysis & Chromophore Breakdown

To understand the spectral data, we must deconstruct the molecule into its constituent chromophores and analyze their interaction (or lack thereof).[1]

FeatureStructural MoietyElectronic EffectSpectral Impact
Core Benzoic AcidElectron-withdrawing (

)
Primary band at ~230 nm; Secondary at ~270 nm.[1]
Auxochrome 2-Methoxy Group (

)
Electron-donating (

)
Bathochromic Shift (Red Shift): Pushes the benzoic acid band to ~280–295 nm .[1] Increases molar absorptivity (

).
Steric Bulk 2'-Trifluoromethyl (

)
Steric HindranceHypsochromic Shift (Blue Shift): Forces a twist angle (

) between rings.[1] Breaks

-conjugation across the biphenyl bond.
Result Twisted Biphenyl Decoupled System The molecule absorbs as a substituted 2-methoxybenzoic acid rather than a conjugated biphenyl.[1]
The Steric Twist Mechanism

In unsubstituted biphenyl, the two rings are twisted by ~44° in solution, allowing partial conjugation (


).[1] However, introducing substituents at the ortho positions (the 2-methoxy and 2'-trifluoromethyl groups) creates significant steric repulsion.
  • Planar Conformation: High steric clash between the lone pairs of the methoxy oxygen and the fluorine atoms of the

    
     group.
    
  • Twisted Conformation: The rings rotate to relieve strain, minimizing orbital overlap. The

    
    -electrons cannot delocalize across the central C-C bond.
    
Comparative Data Analysis

The following table compares the target compound with structural analogs to validate the spectral prediction.

CompoundStructure Description

(nm)
Mechanism / Notes
Target This compound 280–295 Decoupled. Dominant band is from the 2-methoxybenzoic acid core.[1] The

phenyl ring contributes weakly at ~260 nm (buried).
Comparator A Biphenyl-4-carboxylic acid 260–290Partially Conjugated. Lacks ortho-bulk, allowing better ring coplanarity.[1] Shows a distinct biphenyl band.
Comparator B 2-Methoxybenzoic acid 290–300Fragment Analog. The target's spectrum will closely mimic this compound because the "phenyl" substituent is electronically decoupled.[1]
Comparator C 4-Phenylbenzoic acid ~285Conjugated. Without the ortho-methoxy or trifluoromethyl groups, the rings are more planar, leading to stronger conjugation.[1]

Key Insight: If this molecule were planar, the extended conjugation would push the


 well above 310 nm. The absence of such a band is the primary indicator of the "twisted" geometry.
Experimental Protocol: Validating

To empirically determine the precise maxima and molar extinction coefficient (


), follow this self-validating protocol.
Reagents & Instrumentation
  • Solvent: Methanol (HPLC Grade) – Preferred for solubility and UV transparency >205 nm.[1]

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of the target compound in 10 mL Methanol to create a

    
     stock solution. Note: If solubility is poor, pre-dissolve in 100 
    
    
    
    L DMSO, then dilute with Methanol.
  • Dilution Series: Prepare three working concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • Baseline Correction: Run a baseline scan with pure Methanol in both sample and reference cuvettes.

  • Scan: Measure the

    
     sample.
    
    • Check: Absorbance should be between 0.2 and 0.8 AU for linearity.

  • Validation (Solvatochromism Test):

    • Repeat the scan in Acetonitrile (non-protic) and 0.1 N NaOH (fully deprotonated).

    • Observation: In NaOH, the carboxylic acid becomes a carboxylate (

      
      ). Expect a slight hypsochromic shift (blue shift)  of 5–10 nm due to the loss of resonance participation from the carbonyl oxygen.
      
Visualizing the Steric Mechanism

The following diagram illustrates the logical flow from chemical structure to observed spectral properties.

G cluster_0 Spectral Logic Struct Structure: 2-Methoxy-4-(2-CF3-phenyl) benzoic acid Steric Steric Interaction: (2-OMe vs 2'-CF3) Struct->Steric Causes Geom Geometry: High Torsion Angle (Twisted Rings) Steric->Geom Forces Elect Electronic Effect: Broken pi-Conjugation Geom->Elect Results in Spec Observed Spectrum: Sum of Isolated Parts (lambda_max ~285 nm) Elect->Spec Produces

Figure 1: Causal pathway showing how steric bulk forces a twisted geometry, decoupling the biphenyl system and determining the UV absorption profile.

References
  • Berlman, I. B. (1971).[1][2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Source for fundamental biphenyl spectral data).[2][3][4][5]

  • Suzuki, H. (1959). "Relations between Electronic Absorption Spectra and Spatial Configuration of Conjugated Systems. I. Biphenyl."[1][2][3][4][5][6][7] Bulletin of the Chemical Society of Japan, 32(12), 1340–1350.[1] Link (Foundational text on steric inhibition of resonance in biphenyls).[1]

  • Duan, L., et al. (2022). "Steric Modulation to Achieve High Performance...". Advanced Materials.
  • OMLC. (1995).[1][2] "Optical Absorption of Biphenyl." Oregon Medical Laser Center. Link (Verified spectral data for the unsubstituted biphenyl core).

Sources

Comparative Guide: Differentiating 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid from Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of biaryl-based therapeutics (e.g., CFTR modulators, kinase inhibitors), the precise regiochemistry of substituents dictates biological efficacy. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (hereafter Target Compound ) presents a classic analytical challenge: distinguishing a sterically crowded ortho-ortho biaryl system from its more thermodynamically stable or synthetic by-product isomers.

This guide provides a definitive protocol to differentiate the Target Compound from its three most critical isomers:

  • Isomer A (Meta-CF3): 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid.

  • Isomer B (Para-CF3): 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid.

  • Isomer C (Positional Methoxy): 3-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid.

The differentiation relies on the "Twisted Biaryl" hypothesis: the steric clash between the ortho-methoxy and ortho-trifluoromethyl groups forces the aromatic rings out of planarity, significantly altering NMR chemical shifts and chromatographic hydrodynamic volume compared to planar isomers.

Analytical Strategy: The Decision Matrix

The following workflow illustrates the logical progression for unambiguous identification.

AnalyticalWorkflow Start Unknown Sample NMR_19F Step 1: 19F NMR (Primary Screen) Start->NMR_19F Dec_Singlet Single Peak @ -55 to -65 ppm? NMR_19F->Dec_Singlet NMR_1H Step 2: 1H NMR (Methoxy Position) Dec_Methoxy Methoxy Singlet @ ~3.8 ppm? NMR_1H->Dec_Methoxy HPLC Step 3: HPLC-UV/MS (Planarity/Polarity) NOESY Step 4: 2D NOESY (Spatial Confirmation) XRD Validation: X-Ray Crystallography NOESY->XRD Final Proof (Optional) Dec_Singlet->NMR_1H Yes (Purity Confirmed) Dec_Singlet->HPLC Multiple Peaks (Isomer Mix) Dec_Methoxy->NOESY Confirm Biaryl Twist

Figure 1: Analytical decision matrix prioritizing 19F NMR for rapid screening of the trifluoromethyl moiety.

Methodology 1: NMR Spectroscopy (The Gold Standard)

NMR is the only technique capable of solving the regiochemistry without reference standards.

A. 19F NMR: The "Smoking Gun"

The trifluoromethyl (


) group is a sensitive probe for local electronic environment.
  • Mechanism: The ortho-

    
     in the Target Compound experiences a "ring current" effect from the adjacent benzoic acid ring due to the twisted conformation. This typically results in a distinct chemical shift compared to the meta or para isomers, which are more planar and chemically equivalent.
    

Protocol:

  • Solvent: Dissolve 5-10 mg in DMSO-d6 . Avoid

    
     if possible, as hydrogen bonding in DMSO stabilizes the acid proton, sharpening peaks.
    
  • Acquisition: Minimum 64 scans.[1] Spectral width -50 to -80 ppm.

  • Reference: Internal standard

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm).

Comparative Data Table:

Isomer19F Chemical Shift (Approx

)*
MultiplicityStructural Logic
Target (2-CF3) -58.0 to -60.0 ppm SingletShielded by orthogonal biaryl ring current.
Isomer A (3-CF3) -61.0 to -63.0 ppmSingletMinimal steric twist; standard aromatic range.
Isomer B (4-CF3) -62.0 to -64.0 ppmSingletPlanar conjugation; most deshielded.

*Note: Exact shifts vary by concentration/solvent. Relative order is consistent.

B. 1H NMR: Methoxy & Biaryl Linkage

The position of the methoxy group is confirmed by analyzing the protons on the benzoic acid ring.

  • Target Compound (2-Methoxy): The proton at C3 (ortho to methoxy) will appear as a doublet with a small coupling constant (

    
     Hz) if meta-coupled, or a specific doublet-of-doublets. Crucially, the NOE  (Nuclear Overhauser Effect) will show a correlation between the Methoxy protons and the H3 proton of the benzoic acid ring.
    
  • Isomer C (3-Methoxy): The splitting pattern of the benzoic acid protons changes entirely (e.g., H2 becomes a singlet or narrow doublet).

Methodology 2: Chromatographic Separation (HPLC)

Separating these isomers requires exploiting their Hydrodynamic Volume (Shape Selectivity).

Mechanism: The "Planarity Effect"
  • Target Compound (Twisted): The steric bulk of the ortho-

    
     and ortho-
    
    
    
    prevents the two phenyl rings from lying flat. This "propeller" shape reduces the effective surface area available for
    
    
    stacking with the C18 stationary phase.
  • Isomer B (Planar): The para-

    
     allows the rings to be coplanar. This maximizes interaction with the column, leading to longer retention times .
    
Recommended Protocol
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (MeCN)

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/acid).

HPLC_Separation Injection Injection Column C18 Stationary Phase (Hydrophobic Interaction) Injection->Column Target Target (Ortho-CF3) Twisted Shape Low Surface Area Elutes: EARLY Column->Target Weak Interaction Isomer Isomer B (Para-CF3) Planar Shape High Pi-Pi Stacking Elutes: LATE Column->Isomer Strong Interaction

Figure 2: Chromatographic separation principle based on steric hindrance and molecular planarity.

Methodology 3: Mass Spectrometry (MS/MS)

While parent ions (




295) are identical, fragmentation patterns (MS2) differ due to the "Ortho Effect."
  • Target Compound: Proximity of the carboxylic acid and the methoxy group (or the biaryl ring) often facilitates unique rearrangements or loss of neutral molecules (e.g.,

    
    , 
    
    
    
    ) that are sterically forbidden in meta/para isomers.
  • Protocol: Use Negative ESI. Look for the ratio of the decarboxylated fragment (

    
    ) vs. the parent ion. Ortho-substituted benzoic acids often decarboxylate more readily in the source.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift principles).
  • Gordillo, A., et al. (2017). "NMR Spectroscopy for Isomer Differentiation." Creative Biostructure.

  • BenchChem Technical Support. (2025). "Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline." BenchChem.[1][2]

  • Dolbier, W. R. (2009). "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. (Definitive guide on 19F shifts).
  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley-Interscience. (Source for shape selectivity in HPLC).

Sources

Reference standards for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Reference Standards for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237070-10-8)

As a Senior Application Scientist, I frequently encounter challenges in establishing absolute purity for heavily functionalized biphenyl intermediates. This compound (CAS 1237070-10-8) is a complex fluorinated biphenyl derivative[1]. Its structural features—a sterically hindered biphenyl axis, an electron-withdrawing trifluoromethyl (-CF3) group, a methoxy ether, and a carboxylic acid—demand a highly rigorous, orthogonal analytical approach.

When establishing this compound as a reference standard for pharmaceutical quality control (QC) or active pharmaceutical ingredient (API) impurity profiling, relying on a single analytical technique is a critical failure point. A self-validating system combining quantitative NMR (qNMR), HPLC-UV, and LC-MS/MS is required to meet FDA and ICH Q2(R1) regulatory expectations[2][3].

Comparison of Reference Standard Alternatives

Selecting the correct grade of reference standard dictates the reliability of your downstream analytical workflows. Below is an objective comparison of the three primary tiers of reference materials used in pharmaceutical analysis[4].

Table 1: Comparison of Reference Standard Grades

Standard GradePurity Assignment MethodTraceability & ComplianceBest ApplicationCost & Time Investment
Primary / Compendial qNMR + Mass Balance (Orthogonal)SI-traceable; fully complies with ICH Q7A[3].Regulatory submissions, dispute resolution, primary calibration.High (Requires extensive multi-technique validation).
Secondary / Working Cross-validated against a Primary Standard.Traceable to Primary Standard[4].Routine QC batch release, long-term stability testing.Medium (Requires annual requalification).
In-House Custom HPLC-UV (Area %) only.Non-traceable; assumes uniform UV response factors.Early R&D, preliminary method development.Low (Fast, but carries high regulatory risk).

Orthogonal Validation Workflow

To establish a Primary Reference Standard, we must build a self-validating analytical loop. We utilize qNMR for absolute mass fraction, HPLC-UV for chromatographic purity, and LC-MS/MS for trace impurity identification.

G Raw Candidate Material CAS 1237070-10-8 qNMR qNMR Analysis (Absolute Mass Fraction) Raw->qNMR Primary Method HPLC HPLC-UV Analysis (Chromatographic Purity) Raw->HPLC Orthogonal Purity LCMS LC-MS/MS Analysis (Impurity Profiling) Raw->LCMS Structural ID Cert Certified Reference Standard (Fully Characterized) qNMR->Cert Direct Assay MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal LCMS->MassBal MassBal->Cert Cross-Validation

Orthogonal validation workflow for this compound standards.

Experimental Methodologies & Causality

Do not simply execute protocols; understand the physicochemical causality behind each parameter.

Protocol 1: Absolute Assay via Quantitative NMR (qNMR)

The Causality: Traditional HPLC mass balance (100% - impurities - moisture - ash) assumes all impurities elute and share similar UV response factors. For fluorinated biphenyls, defluorinated impurities often co-elute and exhibit drastically different molar absorptivities. qNMR bypasses this by directly quantifying the number of protons, providing an absolute mass fraction without needing an identical reference standard[5][6]. Maleic acid is chosen as the internal standard (IS) because its singlet proton resonance (~6.3 ppm) does not overlap with the aromatic protons (7.0-8.0 ppm) or the methoxy protons (~3.8 ppm) of our analyte[6].

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~20.0 mg of the candidate this compound and ~10.0 mg of Maleic Acid (Traceable IS) into a static-free glass vial using a microbalance (d = 0.001 mg)[7].

  • Dissolution: Dissolve the mixture in 1.0 mL of DMSO-d6 containing 0.03% TMS as a chemical shift reference.

  • Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire 1H NMR spectra at 400 MHz (or higher). Critical Parameter: Set the relaxation delay (D1) to at least 5 × T1 (typically >30 seconds) to ensure complete relaxation of all nuclei for accurate quantitation. Use 64 scans for optimal signal-to-noise.

  • Processing: Apply baseline correction. Integrate the maleic acid singlet (~6.3 ppm, 2H) against the distinct methoxy singlet (~3.8 ppm, 3H) of the analyte.

  • Calculation: Calculate the absolute mass fraction using the established qNMR molar ratio equation[8].

Protocol 2: Trace Impurity Profiling via LC-MS/MS

The Causality: Why use a Pentafluorophenyl (PFP) column over a standard C18? A C18 relies purely on hydrophobic dispersion forces. A PFP stationary phase introduces orthogonal retention mechanisms:


 interactions with the biphenyl core and strong dipole-dipole interactions with the -CF3 group[9]. This is critical for resolving closely eluting positional isomers. Why negative ESI mode? The carboxylic acid moiety is a weak acid that readily deprotonates. By using a neutral/basic mobile phase, we force the formation of the[M-H]- anion, drastically reducing the background chemical noise typically seen in positive mode[10][11][12].

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1.0 mg/mL stock solution in Methanol. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 5 µL onto a PFP column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Elute using a gradient of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile). Note: The pH 6.8 buffer ensures the carboxylic acid remains deprotonated.

  • Ionization: Operate the mass spectrometer in ESI negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 400°C.

  • Detection: Monitor the [M-H]- precursor ion at m/z 295.05 (calculated for C15H11F3O3) and perform MS/MS fragmentation to identify defluorinated artifacts.

Experimental Data Comparison

When validating the reference standard, comparing the data output from orthogonal methods reveals the hidden biases of individual techniques.

Table 2: Method Validation Parameters (HPLC-UV vs. qNMR)

ParameterHPLC-UV (Mass Balance)qNMR (Absolute Assay)LC-MS/MS (Impurity ID)
Purity Result 99.8% ± 0.1%99.2% ± 0.3%N/A (Qualitative ID)
Limit of Detection (LOD) 0.05% (Area)~0.5% (Mass fraction)10 ng/mL
Primary Analytical Bias Overestimates purity (misses non-UV absorbing impurities and inorganic salts).Direct measurement (no response factor bias), but lower sensitivity for trace impurities.Matrix effects (ion suppression) can skew quantitative estimates.
Run Time 25 minutes15 minutes (64 scans)15 minutes

Data Interpretation: Notice the discrepancy between the HPLC-UV purity (99.8%) and the qNMR purity (99.2%). The HPLC method overestimated the purity because it failed to account for trace residual solvents and inorganic salts that lack a UV chromophore. The qNMR value is the true, absolute mass fraction that must be assigned to the Certified Reference Standard.

References

  • ChemicalBook. "this compound". 13

  • Laboratuar.net. "Reference Standard Characterization and Management". 2

  • PharmaCompass. "Reference Standard | Secondary & Primary Standards | CMO". 4

  • Element Materials Technology. "Reference Standard Characterization & Management". 3

  • MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives". 9

  • Arome Science. "Positive vs Negative Ion Mode in Metabolomics". 10

  • ACS. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte". 11

  • ChromForum. "Analysis of carboxylic salts by LCMS". 12

  • Acanthus Research. "Quantitative NMR Spectroscopy". 5

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". 6

  • USP.org. "Stimuli Article (qNMR)". 8

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". 7

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system dictated by the fundamental physicochemical properties of the molecule .

Handling 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) presents a unique intersection of hazards. As a building block frequently utilized in drug discovery and agrochemical synthesis, this compound combines the localized irritant properties of a benzoic acid with the high lipophilicity and environmental persistence of a trifluoromethyl (


) group.

This guide provides the definitive operational and logistical framework for safely handling, solubilizing, and disposing of this specific fluorinated derivative.

Physicochemical Profiling & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. The presence of the


 group significantly increases the partition coefficient (LogP) of the molecule. If the powder contacts the skin, ambient moisture can slightly dissolve the acid, while the lipophilic 

tail drives rapid penetration through the lipid-rich stratum corneum.

Table 1: Quantitative Data and Hazard Thresholds

Property / Structural MotifQuantitative Value / CharacteristicClinical & Safety Implication
CAS Number 1237070-10-8Essential for SDS tracking and waste manifesting[1].
Molecular Weight 296.24 g/mol Exists as a fine, easily aerosolized powder at room temperature.
Trifluoromethyl (

)
Highly lipophilic, strong C-F bondsEnhances dermal penetration; requires high-temp incineration for disposal[2].
Carboxylic Acid (

)
Mild to moderate organic acidCauses localized ocular, dermal, and respiratory tract irritation[3].
Boiling Point (Predicted) 398.1 ± 42.0 °CLow volatility at room temp; primary risk is particulate inhalation, not vapor[1].

The Causality of PPE Selection

According to OSHA laboratory safety guidance[4], PPE is the final line of defense. However, when handling novel fluorinated organic acids, standard baseline PPE is insufficient. The selection must be mechanistically aligned with the compound's properties:

  • Dermal Protection (The Lipophilicity Risk): Standard latex gloves offer virtually zero chemical resistance to organic acids and are strictly prohibited. You must use nitrile gloves with a minimum thickness of 4 mil . For bulk transfers (>5 grams), double-gloving is required. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated, preventing the lipophilic molecule from permeating the inner glove.

  • Respiratory Protection (The Aerosolization Risk): Because the compound is a fine powder, it poses a severe inhalation risk. The benzoic acid core is a known respiratory irritant. All handling of the dry powder must occur within a certified Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm). If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].

  • Ocular Protection (The Splash/Dust Risk): Safety glasses are inadequate because they do not form a seal against airborne dust particulates. ANSI Z87.1 compliant chemical splash goggles must be worn to prevent micro-particulates from settling on the conjunctiva[6].

Operational Workflow: Safe Handling & Solubilization

This step-by-step methodology is designed as a self-validating system. Each step contains a built-in check to ensure the hazard has been successfully mitigated before proceeding.

Step 1: Environmental & Static Preparation Fluorinated powders are highly prone to static buildup, which causes particles to "jump" and aerosolize upon opening the container.

  • Action: Wipe the exterior of the reagent bottle, the balance pan, and the stainless-steel weighing spatula with a static-reduction cloth.

  • Validation: Hover the spatula 1 cm above the powder; if no particles jump to the metal, the static charge has been successfully grounded.

Step 2: Weighing and Transfer

  • Action: Using the grounded spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat inside the fume hood. Avoid rapid hand movements that generate turbulent air currents.

  • Validation: The balance reading should stabilize immediately. Fluctuating readings indicate air turbulence or static interference, requiring you to pause and re-ground the equipment.

Step 3: Solubilization (Closed-System Approach)

  • Action: Transfer the powder into the destination reaction vessel (e.g., a volumetric flask). Slowly add the designated organic solvent (e.g., DMSO or DMF) while gently swirling. Cap the vessel immediately.

  • Validation: Visually verify complete dissolution. The absence of floating particulates confirms successful solvation, effectively eliminating any further inhalation risk.

Decontamination and Halogenated Disposal Plan

The disposal of this compound requires strict adherence to environmental protocols due to the carbon-fluorine bonds.

Surface Decontamination: Wipe down the spatula, balance, and hood workspace with a lint-free wipe dampened with 5% sodium bicarbonate (


) . This mild base neutralizes any residual benzoic acid. Follow this with a 70% ethanol wipe to remove the resulting organic salts.

Halogenated Waste Segregation: Do not mix this compound with standard organic waste. The


 group classifies this strictly as Halogenated Organic Waste .
  • The "Why": Standard municipal or basic chemical incineration temperatures are insufficient to break the exceptionally strong C-F bonds. If disposed of improperly, it can result in the atmospheric release of toxic hydrofluoric acid (HF) gas or the formation of persistent perfluoroalkyl substances (PFAS)[2].

  • Action: Route this waste stream exclusively to a provider capable of high-temperature rotary kiln incineration (>1,100°C) .

Logical Workflow Visualization

HandlingWorkflow Hazard 1. Hazard Identification (Lipophilic Acid + Dust) PPE 2. PPE Donning (Double Nitrile, Goggles) Hazard->PPE Dictates Hood 3. Engineering Control (Fume Hood @ 100 fpm) PPE->Hood Pre-requisite Transfer 4. Anti-Static Transfer (Minimize Aerosolization) Hood->Transfer Execution Decon 5. Surface Decontamination (5% NaHCO3 Wipe) Transfer->Decon Post-Task Disposal 6. Halogenated Disposal (High-Temp Incineration) Decon->Disposal Segregation

Workflow mapping hazard assessment to PPE donning, safe handling, and halogenated waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor. [Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.